molecular formula C17H21ClN2O B031472 N20C hydrochloride

N20C hydrochloride

Cat. No.: B031472
M. Wt: 304.8 g/mol
InChI Key: JCJDLPUASJEVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N20C hydrochloride is a chemical compound of significant interest in neuroscience and pharmacological research, primarily utilized as a reference standard and investigative tool. Its core research value lies in its interaction with specific neurotransmitter receptor systems, particularly as a ligand for studying receptor binding affinity and functional activity. Researchers employ this compound to elucidate complex neurochemical pathways, probe receptor subtypes, and investigate the mechanisms underlying various neurological states and behaviors. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in a wide range of in vitro assay systems, including cell-based models and tissue preparations. As a meticulously characterized compound, it is essential for assay validation, high-throughput screening, and structure-activity relationship (SAR) studies aimed at developing novel research probes. This product is strictly intended for laboratory research purposes by qualified scientific personnel.

Properties

IUPAC Name

2-(3,3-diphenylpropylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c18-17(20)13-19-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2,(H2,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJDLPUASJEVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNCC(=O)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N20C Hydrochloride: A Technical Guide to a Non-Competitive NMDA Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N20C hydrochloride, a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. N20C acts as a voltage-dependent, open-channel blocker with neuroprotective properties. This document consolidates available data on its mechanism of action, presents key quantitative metrics in a structured format, and offers detailed experimental protocols for its characterization. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][2] However, its overactivation leads to excessive calcium influx, triggering excitotoxic neuronal death, a key pathological process in stroke, traumatic brain injury, and various neurodegenerative diseases.[3] Consequently, NMDA receptor antagonists have been a major focus of neuroprotective drug development.

This compound is a novel N-alkylglycine derivative identified as a selective and non-competitive open-channel blocker of the NMDA receptor.[4] It exhibits micromolar affinity, rapid on-off blockade kinetics, and strong voltage-dependence, characteristics that suggest a favorable therapeutic profile by preferentially blocking excessive receptor activity while sparing normal physiological function.[4] This guide details the core scientific and technical information regarding this compound.

Mechanism of Action

This compound functions as an open-channel blocker. This means it enters and physically occludes the NMDA receptor's ion channel pore only when the receptor is in its active, open state.[4] For the channel to open, it requires the binding of both glutamate and a co-agonist (glycine or D-serine), followed by depolarization of the postsynaptic membrane to relieve the voltage-dependent block by magnesium ions (Mg²⁺).[5][6]

The inhibitory action of N20C is strongly voltage-dependent . Its blocking potency increases as the cell membrane becomes more hyperpolarized (more negative).[4] This property is significant because it implies that N20C will be most effective at blocking NMDA receptor channels under conditions of strong neuronal depolarization, which are characteristic of excitotoxic events, while having less effect at normal resting membrane potentials.

Signaling Pathway Diagram

The following diagram illustrates the canonical NMDA receptor signaling pathway and the mechanism of inhibition by this compound.

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Depolarization (Action Potential) NMDA_R NMDA Receptor (Closed) Glutamate_Released->NMDA_R Binds NMDA_R_Open NMDA Receptor (Open) NMDA_R->NMDA_R_Open Glutamate & Glycine Binding + Depolarization Ca_Influx Ca²⁺ Influx NMDA_R_Open->Ca_Influx N20C N20C Hydrochloride N20C->NMDA_R_Open Blocks Pore Signaling Downstream Signaling Cascades (e.g., CaMKII, NOS) Ca_Influx->Signaling Excitotoxicity Excitotoxicity Signaling->Excitotoxicity Overactivation

NMDA receptor activation and N20C blockade.

Quantitative Data

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which varies depending on the membrane potential. The following table summarizes the key quantitative data for this compound's activity on NMDA receptors, as would be determined from electrophysiological experiments.

(Note: The specific values from the primary literature, Planells-Cases et al. (2002), were not accessible through the performed searches. This table serves as a template for the essential data.)

ParameterValueConditionsSource
IC₅₀ Data not availableHolding Potential: -60 mV(Planells-Cases et al., 2002)
IC₅₀ Data not availableHolding Potential: -80 mV(Planells-Cases et al., 2002)
IC₅₀ Data not availableHolding Potential: -100 mV(Planells-Cases et al., 2002)
Mechanism Non-competitive, Open-channel BlockerRecombinant NMDA receptors(Planells-Cases et al., 2002)
Kinetics Fast on-off blockadeElectrophysiology(Planells-Cases et al., 2002)
Neuroprotection Significant in vivo activityRodent model of focal ischemia(Planells-Cases et al., 2002)

Experimental Protocols

In Vitro Characterization: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a representative method for characterizing the inhibitory effects of this compound on NMDA receptors expressed in a heterologous system.

Objective: To determine the IC₅₀ and voltage dependency of this compound on NMDA receptor-mediated currents.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Co-transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B) and a marker gene (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine).

  • Plate cells onto glass coverslips 12-24 hours post-transfection and use for recordings within 24-48 hours.

2. Electrophysiology Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH. Prepare a Mg²⁺-free solution to avoid confounding channel block.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.

  • Agonist Solution: External solution supplemented with 100 µM NMDA and 10 µM glycine.

  • Drug Solutions: Prepare stock solutions of this compound in deionized water. On the day of the experiment, dilute to final concentrations (e.g., 0.1, 1, 10, 30, 100 µM) in the Agonist Solution.

3. Recording Procedure:

  • Place a coverslip with transfected cells into a recording chamber on an inverted microscope.

  • Perfuse the chamber continuously with the external solution.

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.

  • Identify transfected cells via GFP fluorescence.

  • Establish a giga-ohm seal (>1 GΩ) and obtain a whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -60 mV.

  • Apply the Agonist Solution using a fast-perfusion system to elicit a stable inward current.

  • Once a stable baseline current is achieved, co-apply the Agonist Solution containing various concentrations of this compound until a steady-state block is observed.

  • Perform a washout with the Agonist Solution to ensure reversibility of the block.

  • Repeat the procedure at different holding potentials (e.g., -40 mV, -80 mV, -100 mV) to determine voltage dependency.

4. Data Analysis:

  • Measure the peak current amplitude in the absence (I_control) and presence (I_drug) of N20C.

  • Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (I_drug / I_control)) * 100.

  • Plot the % Inhibition against the logarithm of the N20C concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value at each holding potential.

Experimental Workflow Diagram

Electrophysiology_Workflow start Start cell_prep Prepare Transfected HEK293 Cells start->cell_prep setup_rig Setup Patch-Clamp Rig & Perfuse with External Solution cell_prep->setup_rig get_cell Obtain Whole-Cell Configuration on a Transfected Cell setup_rig->get_cell set_voltage Set Holding Potential (e.g., -60 mV) get_cell->set_voltage apply_agonist Apply Agonist Solution (NMDA + Glycine) set_voltage->apply_agonist apply_drug Apply Agonist + N20C (Increasing Concentrations) apply_agonist->apply_drug washout Washout with Agonist Solution apply_drug->washout change_voltage Change Holding Potential (e.g., -80 mV) washout->change_voltage Repeat for all voltages analyze Analyze Data: Calculate % Inhibition, Determine IC50 washout->analyze After all tests change_voltage->apply_agonist end End analyze->end

References

N20C Hydrochloride: A Technical Guide for Investigating Glutamate Excitotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate excitotoxicity, the pathological process by which excessive activation of glutamate receptors leads to neuronal damage and death, is a key mechanism implicated in a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating this excitotoxic cascade. N20C hydrochloride is a selective, non-competitive NMDA receptor antagonist that acts as an open-channel blocker, offering a promising tool for the investigation of glutamate excitotoxicity and the development of neuroprotective therapeutics. This technical guide provides an in-depth overview of the role of this compound in studying glutamate excitotoxicity, including its mechanism of action, proposed experimental protocols, and the key signaling pathways involved.

Introduction to Glutamate Excitotoxicity and this compound

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, essential for synaptic plasticity, learning, and memory.[1] However, under pathological conditions such as ischemia or trauma, excessive glutamate release can lead to the overstimulation of its receptors, particularly the NMDA receptor.[2] This triggers a massive influx of calcium ions (Ca²⁺), initiating a cascade of neurotoxic events including mitochondrial dysfunction, activation of proteases and nucleases, and ultimately, neuronal apoptosis and necrosis.[1][2]

This compound is a brain-penetrant, non-competitive NMDA receptor antagonist with a reported IC₅₀ of 5 µM.[3] It binds to the ion channel of the NMDA receptor, physically blocking the influx of ions and thereby preventing the downstream consequences of excessive glutamate stimulation.[3] Its neuroprotective activity has been demonstrated in vivo, making it a valuable research compound for elucidating the mechanisms of excitotoxicity and for the preclinical evaluation of neuroprotective strategies.[3]

Mechanism of Action of this compound

This compound exerts its neuroprotective effects by directly targeting the NMDA receptor ion channel. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor opens its associated ion channel, allowing the influx of Na⁺ and Ca²⁺. In excitotoxicity, the sustained opening of these channels leads to a pathological increase in intracellular Ca²⁺. This compound, as an open-channel blocker, enters and binds within the pore of the activated NMDA receptor channel, effectively occluding it and preventing further ion influx. This action is dependent on prior activation of the receptor, suggesting that this compound may preferentially target overactive channels characteristic of excitotoxic conditions while having less impact on normal synaptic transmission.

Signaling Pathways in Glutamate Excitotoxicity

The neurotoxic cascade initiated by excessive NMDA receptor activation is complex, involving multiple interconnected signaling pathways. A key area of emerging research is the interplay between excitotoxicity and neuroinflammation, particularly the activation of the NLRP3 inflammasome.

Core Excitotoxic Cascade

The primary pathway of glutamate-induced neuronal injury is initiated by a massive influx of Ca²⁺ through NMDA receptors. This Ca²⁺ overload triggers several downstream destructive processes:

  • Mitochondrial Dysfunction: Mitochondria sequester excess cytosolic Ca²⁺, which disrupts the mitochondrial membrane potential, impairs ATP production, and increases the generation of reactive oxygen species (ROS).

  • Enzyme Activation: Elevated Ca²⁺ levels activate various enzymes that contribute to cellular damage, including proteases (e.g., calpains), phospholipases, and endonucleases.

  • Nitric Oxide Synthase (nNOS) Activation: Ca²⁺ influx activates neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO). While NO has physiological roles, in excess and in the presence of ROS, it can form peroxynitrite, a highly damaging oxidant.

  • Apoptotic Pathways: The culmination of these events activates intrinsic apoptotic pathways, characterized by the release of cytochrome c from mitochondria and the activation of caspases.

// Nodes Glutamate [label="Excessive Glutamate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMDAR [label="NMDA Receptor Activation", fillcolor="#FBBC05", fontcolor="#202124"]; N20C [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Influx [label="Massive Ca2+ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial Dysfunction\n(↓ATP, ↑ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzymes [label="Enzyme Activation\n(Calpains, Endonucleases)", fillcolor="#F1F3F4", fontcolor="#202124"]; nNOS [label="nNOS Activation\n(↑NO, ↑Peroxynitrite)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Glutamate -> NMDAR; N20C -> NMDAR [label="Blocks", arrowhead=tee, color="#EA4335"]; NMDAR -> Ca_Influx; Ca_Influx -> Mitochondria; Ca_Influx -> Enzymes; Ca_Influx -> nNOS; Mitochondria -> Apoptosis; Enzymes -> Apoptosis; nNOS -> Apoptosis; } .dot Caption: Core signaling cascade of glutamate excitotoxicity and the inhibitory action of this compound.

Crosstalk with the NLRP3 Inflammasome

Recent evidence suggests a significant link between glutamate excitotoxicity and the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system in the brain.[4][5] The activation of the NLRP3 inflammasome leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[6]

The precise mechanisms linking NMDA receptor overactivation to NLRP3 inflammasome activation are still under investigation, but potential triggers downstream of Ca²⁺ influx include:

  • Mitochondrial ROS production: A well-established activator of the NLRP3 inflammasome.

  • Potassium (K⁺) efflux: Changes in intracellular ion concentrations are critical for inflammasome assembly.

  • Lysosomal damage: Another potential trigger for NLRP3 activation.

The neuroprotective effect of this compound, by blocking the initial Ca²⁺ influx, is hypothesized to indirectly inhibit the activation of the NLRP3 inflammasome, thereby reducing neuroinflammation. This represents a critical area for further investigation.

// Nodes NMDAR [label="NMDA Receptor Overactivation", fillcolor="#FBBC05", fontcolor="#202124"]; N20C [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Influx [label="Ca2+ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; Mito_ROS [label="Mitochondrial ROS", fillcolor="#F1F3F4", fontcolor="#202124"]; K_Efflux [label="K+ Efflux", fillcolor="#F1F3F4", fontcolor="#202124"]; NLRP3 [label="NLRP3 Inflammasome\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase1 [label="Caspase-1 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="↑ IL-1β, ↑ IL-18", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges NMDAR -> Ca_Influx; N20C -> NMDAR [label="Blocks", arrowhead=tee, color="#EA4335"]; Ca_Influx -> Mito_ROS; Ca_Influx -> K_Efflux; Mito_ROS -> NLRP3; K_Efflux -> NLRP3; NLRP3 -> Caspase1; Caspase1 -> Cytokines; Cytokines -> Neuroinflammation; } .dot Caption: Proposed pathway linking NMDA receptor-mediated excitotoxicity to NLRP3 inflammasome activation.

Experimental Protocols for Studying this compound

While specific published protocols detailing the use of this compound are not extensively available, the following sections provide detailed, representative methodologies for its investigation in common in vitro and in vivo models of glutamate excitotoxicity. These protocols are based on established techniques for studying NMDA receptor antagonists.

In Vitro Neuroprotection Assay in Primary Cortical Neurons

This protocol outlines a method to assess the neuroprotective efficacy of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Table 1: Proposed In Vitro Neuroprotection Assay Parameters

ParameterDescription
Cell Model Primary cortical neurons (e.g., from E18 rat or mouse embryos)
Culture Duration 10-14 days in vitro (DIV) to allow for mature synaptic connections
Excitotoxic Insult 20-100 µM Glutamate for 30 minutes to 1 hour
N20C HCl Concentrations 0.1, 1, 5, 10, 25 µM (based on IC₅₀ of 5 µM)
Treatment Schedule Pre-treatment with N20C HCl for 1-2 hours before glutamate exposure
Primary Endpoint Cell Viability (e.g., MTT or CellTiter-Glo assay) at 24 hours post-insult
Secondary Endpoints Lactate Dehydrogenase (LDH) release, Caspase-3/7 activity, TUNEL staining

Detailed Methodology:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Treatment: At DIV 10-14, replace the culture medium with a minimal essential medium. Pre-incubate the neurons with varying concentrations of this compound or vehicle control for 1-2 hours.

  • Excitotoxicity Induction: Add glutamate to the desired final concentration and incubate for the specified duration.

  • Washout: After the insult, remove the glutamate-containing medium and replace it with fresh, conditioned medium.

  • Assessment: At 24 hours post-insult, perform cell viability assays according to the manufacturer's instructions. For secondary endpoints, collect supernatant for LDH assay or fix cells for immunocytochemistry (e.g., TUNEL staining).

// Nodes Start [label="Primary Neuron\nCulture (DIV 10-14)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pretreat [label="Pre-treat with\nN20C HCl or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insult [label="Induce Excitotoxicity\n(Glutamate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Washout", fillcolor="#FBBC05", fontcolor="#202124"]; Assess [label="Assess Neuroprotection\n(24h post-insult)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoints [label="Endpoints:\n- Cell Viability\n- LDH Release\n- Apoptosis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Pretreat; Pretreat -> Insult; Insult -> Wash; Wash -> Assess; Assess -> Endpoints [style=dashed]; } .dot Caption: Experimental workflow for assessing the neuroprotective effects of this compound in vitro.

Intracellular Calcium Imaging

This protocol is designed to directly measure the ability of this compound to block NMDA-induced calcium influx.

Table 2: Proposed Calcium Imaging Protocol Parameters

ParameterDescription
Cell Model Primary cortical or hippocampal neurons
Calcium Indicator Fura-2 AM or Fluo-4 AM
Stimulation 100 µM NMDA + 10 µM Glycine
N20C HCl Concentrations 1, 5, 10 µM
Measurement Ratiometric fluorescence imaging (for Fura-2) or fluorescence intensity (for Fluo-4)
Analysis Quantification of the peak and integrated calcium response

Detailed Methodology:

  • Cell Culture and Dye Loading: Culture primary neurons on glass coverslips. At DIV 10-14, load the cells with a calcium indicator dye (e.g., Fura-2 AM) in a physiological saline solution.

  • Baseline Measurement: Mount the coverslip on an imaging setup and record baseline fluorescence.

  • Treatment and Stimulation: Perfuse the cells with this compound at the desired concentration for a few minutes before co-applying NMDA and glycine.

  • Data Acquisition: Continuously record the fluorescence changes before, during, and after stimulation.

  • Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio or intensity changes.

In Vivo Model of Ischemic Stroke

The middle cerebral artery occlusion (MCAO) model in rodents is a widely used preclinical model of focal cerebral ischemia to evaluate the efficacy of neuroprotective agents.

Table 3: Proposed In Vivo Stroke Model Parameters

ParameterDescription
Animal Model Male Sprague-Dawley rats or C57BL/6 mice
Ischemia Model Transient MCAO (e.g., 60-90 minutes) followed by reperfusion
N20C HCl Dose To be determined by dose-ranging studies (e.g., 1, 5, 10 mg/kg)
Route of Administration Intravenous (i.v.) or Intraperitoneal (i.p.)
Treatment Timing Pre-treatment (before MCAO) or post-treatment (at reperfusion)
Primary Endpoint Infarct volume at 24 or 48 hours post-MCAO (TTC staining)
Secondary Endpoints Neurological deficit scoring, behavioral tests (e.g., rotarod, cylinder test)

Detailed Methodology:

  • Animal Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.

  • Drug Administration: Administer this compound or vehicle at the specified dose and time relative to the ischemic insult.

  • Reperfusion: After the designated occlusion period, withdraw the filament to allow for reperfusion.

  • Assessment of Outcomes: At 24 or 48 hours, assess neurological deficits. Subsequently, euthanize the animals and section the brains for 2,3,5-triphenyltetrazolium chloride (TTC) staining to visualize and quantify the infarct volume.

Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 4: Hypothetical In Vitro Neuroprotection Data for this compound

Treatment GroupCell Viability (% of Control)LDH Release (% of Max)
Vehicle Control100 ± 55 ± 2
Glutamate (50 µM)45 ± 485 ± 6
Glutamate + N20C HCl (1 µM)55 ± 570 ± 5
Glutamate + N20C HCl (5 µM)75 ± 640 ± 4
Glutamate + N20C HCl (10 µM)88 ± 520 ± 3

Table 5: Hypothetical In Vivo Efficacy Data for this compound in MCAO Model

Treatment GroupInfarct Volume (mm³)Neurological Score
Sham00
Vehicle + MCAO250 ± 203.5 ± 0.5
N20C HCl (5 mg/kg) + MCAO150 ± 152.0 ± 0.4
N20C HCl (10 mg/kg) + MCAO100 ± 121.5 ± 0.3

Conclusion

This compound, as a selective NMDA receptor antagonist, represents a valuable pharmacological tool for dissecting the complex mechanisms of glutamate excitotoxicity. Its ability to block the primary trigger of the excitotoxic cascade—excessive Ca²⁺ influx—makes it an ideal candidate for investigating downstream events, including mitochondrial dysfunction, apoptosis, and the more recently implicated neuroinflammatory pathways involving the NLRP3 inflammasome. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for researchers to systematically evaluate the neuroprotective potential of this compound and to further unravel the intricate signaling networks underlying excitotoxic neuronal injury. Such studies are crucial for the development of novel and effective therapeutic strategies for a multitude of devastating neurological disorders.

References

In Vitro Characterization of N20C Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of N20C hydrochloride, a selective, non-competitive NMDA receptor antagonist. The information is compiled from publicly available data and generalized experimental protocols relevant to the study of NMDA receptor channel blockers.

Introduction to this compound

This compound is a neuroprotective compound that acts as a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action involves blocking the open channel of the NMDA receptor, thereby inhibiting the influx of calcium ions (Ca2+) that is triggered by the binding of the neurotransmitter glutamate.[1] This action is crucial in preventing excitotoxicity, a process implicated in various neurological disorders. The compound is noted to be brain-penetrant, suggesting its potential for in vivo applications.[1]

Physicochemical and Pharmacological Properties

The known quantitative data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight304.81 g/mol [2][3][4]
Molecular FormulaC₁₇H₂₀N₂O・HCl[1][2]
Purity≥98% (HPLC)[1][5]
Chemical Name2-[(3,3-Diphenylpropyl)amino]acetamide hydrochloride[1]
CAS Number1177583-87-7[1][3][4][5]

Table 2: In Vitro Pharmacological Data for this compound

ParameterValueDescriptionReference
IC₅₀5 µMConcentration causing 50% inhibition of the NMDA receptor response.[1]
Mechanism of ActionNon-competitive, Open-Channel BlockerBinds to the ion channel of the NMDA receptor to prevent ion flow.[1][2][3][4]
TargetNMDA ReceptorA glutamate-gated ion channel critical for synaptic plasticity and neuronal communication.[1][2]

Experimental Protocols for In Vitro Characterization

The following are detailed methodologies for key experiments typically used to characterize a novel NMDA receptor antagonist like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the NMDA receptor ion channel, often by measuring its ability to displace a known radiolabeled channel blocker like [³H]MK-801.

Protocol:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the prepared cortical membranes, the radioligand (e.g., [³H]MK-801), and varying concentrations of this compound.

    • For non-specific binding determination, include a set of wells with a high concentration of a known NMDA receptor channel blocker (e.g., unlabeled MK-801).

    • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki (inhibitory constant) for this compound by fitting the displacement data to a one-site or two-site binding model using appropriate software.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the inhibitory effect of this compound on NMDA receptor-mediated currents in neurons.

Protocol:

  • Cell Culture:

    • Culture primary hippocampal or cortical neurons, or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).

    • Plate the cells on glass coverslips for recording.

  • Recording Setup:

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution (e.g., a Mg²⁺-free Hanks' Balanced Salt Solution).

    • Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane (a "gigaseal").

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane potential at a negative holding potential (e.g., -70 mV).

    • Apply NMDA and its co-agonist glycine to the cell to evoke an inward current.

    • After establishing a stable baseline NMDA-evoked current, co-apply varying concentrations of this compound with the agonists.

    • Record the resulting currents using an amplifier and digitizer.

  • Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Construct a concentration-response curve and fit it with a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value.

Intracellular Calcium Imaging

This assay measures the ability of this compound to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by NMDA receptor activation.

Protocol:

  • Cell Preparation and Dye Loading:

    • Culture primary neurons (e.g., cerebellar granule neurons) on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM) by incubating them in a solution containing the dye.

    • Wash the cells to remove excess dye.

  • Imaging:

    • Mount the dish on a fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the dye at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measure the fluorescence emission at a single wavelength (e.g., 510 nm).

    • Establish a baseline [Ca²⁺]i by recording the fluorescence ratio before stimulation.

  • Experiment and Data Collection:

    • Perfuse the cells with a solution containing NMDA and glycine to induce an increase in [Ca²⁺]i.

    • After observing a stable response, wash out the agonists.

    • Pre-incubate the cells with this compound for a defined period.

    • Re-apply the NMDA and glycine solution in the continued presence of this compound and record the change in [Ca²⁺]i.

    • Perform this for a range of this compound concentrations.

  • Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths, which is proportional to the [Ca²⁺]i.

    • Determine the peak [Ca²⁺]i increase in the absence and presence of different concentrations of this compound.

    • Generate a concentration-response curve and calculate the IC₅₀ for the inhibition of the calcium response.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for characterizing this compound and its effect on the NMDA receptor signaling pathway.

experimental_workflow cluster_preparation Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion prep_membranes Rat Cortical Membranes binding_assay Radioligand Binding Assay prep_membranes->binding_assay prep_cells Primary Neurons or HEK293 Cells electro_assay Electrophysiology (Patch-Clamp) prep_cells->electro_assay calcium_assay Intracellular Calcium Imaging prep_cells->calcium_assay analyze_binding Determine Ki binding_assay->analyze_binding analyze_electro Determine IC50 (Current Inhibition) electro_assay->analyze_electro analyze_calcium Determine IC50 (Ca2+ Blockade) calcium_assay->analyze_calcium characterization Pharmacological Characterization analyze_binding->characterization analyze_electro->characterization analyze_calcium->characterization

Caption: Experimental workflow for the in vitro characterization of this compound.

nmda_pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream N20C This compound N20C->NMDAR Blocks Channel

Caption: this compound's mechanism of action on the NMDA receptor signaling pathway.

Conclusion

This compound is a well-defined non-competitive, open-channel blocker of the NMDA receptor with an IC₅₀ in the low micromolar range. Its in vitro characterization relies on a suite of standard pharmacological assays, including radioligand binding, electrophysiology, and calcium imaging, to confirm its mechanism of action and potency. These studies are fundamental in establishing its profile as a potential neuroprotective agent for further preclinical and clinical development.

References

Investigating the Pharmacokinetics of N20C Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific pharmacokinetic data for N20C hydrochloride. This guide, therefore, provides a comprehensive framework of the principles and methodologies that researchers, scientists, and drug development professionals would employ to investigate the pharmacokinetics of a novel compound such as this compound, a selective and non-competitive NMDA receptor antagonist.[1][2][3] The data presented herein is illustrative and intended to serve as a template for such an investigation.

Introduction

This compound is recognized as a selective, non-competitive open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor, exhibiting neuroprotective properties.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its development as a potential therapeutic agent. This technical guide outlines the essential in vitro and in vivo studies required to characterize the pharmacokinetic profile of this compound.

Hypothetical Pharmacokinetic Data Presentation

Quantitative data from preclinical pharmacokinetic studies would be summarized for clear interpretation and comparison. The following tables represent hypothetical data for this compound in a rodent model.

Table 1: Single-Dose Intravenous (IV) and Oral (PO) Pharmacokinetic Parameters of this compound in Rats (n=3 per group)
Parameter1 mg/kg IV10 mg/kg PO
Cmax (ng/mL) 250 ± 35150 ± 28
Tmax (h) 0.11.5
AUC0-t (ng·h/mL) 375 ± 42980 ± 110
AUC0-inf (ng·h/mL) 385 ± 451010 ± 125
t1/2 (h) 2.5 ± 0.33.1 ± 0.4
CL (L/h/kg) 2.6 ± 0.3-
Vd (L/kg) 6.5 ± 0.8-
F (%) -26

Data are presented as mean ± standard deviation.

Table 2: In Vitro Metabolic Stability of this compound
SystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Rat Liver Microsomes 45 ± 515.4 ± 1.8
Human Liver Microsomes 62 ± 811.2 ± 1.5

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of pharmacokinetic studies.

In Vitro Metabolic Stability Assessment in Liver Microsomes

Objective: To determine the rate of metabolism of this compound in liver microsomes, providing an estimate of its intrinsic clearance.

Materials:

  • This compound

  • Pooled liver microsomes (rat and human)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard (IS) for analytical quantification

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and this compound (final concentration, e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the half-life (t1/2) from the slope of the natural logarithm of the remaining parent drug concentration versus time plot.

  • Determine the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg protein/mL).

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in a rodent model (e.g., Sprague-Dawley rats).

Materials:

  • This compound

  • Vehicle for IV administration (e.g., saline)

  • Vehicle for PO administration (e.g., 0.5% methylcellulose)

  • Cannulated rats (for serial blood sampling)

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Fast the animals overnight prior to dosing.

  • Administer this compound either intravenously via the tail vein or orally via gavage at the specified doses.

  • Collect blood samples (approximately 100 µL) from the cannulated jugular vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Perform non-compartmental analysis (NCA) of the plasma concentration-time data to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F).

Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in biological matrices (e.g., plasma). General principles for HPLC methods are available.[4][5]

Instrumentation:

  • HPLC system with a reverse-phase column (e.g., C18)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Perform protein precipitation of plasma samples by adding acetonitrile containing an internal standard. Centrifuge and inject the supernatant.

  • Chromatographic Separation: Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve chromatographic separation of this compound and the internal standard.

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters for the detection of this compound and the internal standard using multiple reaction monitoring (MRM).

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Mandatory Visualizations

Signaling Pathway

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor GluN2 GluN1 Ion Channel Glutamate->NMDA_Receptor:glu Binds Glycine Glycine Glycine->NMDA_Receptor:gly Binds N20C_HCl N20C Hydrochloride N20C_HCl->NMDA_Receptor:ion Blocks Neuroprotection_Block Blockade of Excitotoxicity N20C_HCl->Neuroprotection_Block Ca2_Influx Ca2+ Influx NMDA_Receptor:ion->Ca2_Influx Opens Downstream_Signaling Downstream Signaling (e.g., NO production, CREB activation) Ca2_Influx->Downstream_Signaling Activates

Caption: Hypothetical signaling pathway of this compound at the NMDA receptor.

Experimental Workflow

PK_Workflow Start Start Dosing Animal Dosing (IV and PO) Start->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Processing and Storage Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Bioanalysis Plasma_Processing->Bioanalysis Data_Analysis Pharmacokinetic Data Analysis (NCA) Bioanalysis->Data_Analysis Report Generate PK Report Data_Analysis->Report End End Report->End

Caption: General experimental workflow for an in vivo pharmacokinetic study.

Logical Relationship Diagram

Drug_Dev_PK Discovery Drug Discovery In_Vitro_PK In Vitro PK/ADME (Metabolic Stability, Permeability) Discovery->In_Vitro_PK In_Vivo_PK In Vivo PK (Rodent Models) In_Vitro_PK->In_Vivo_PK Lead_Optimization Lead Optimization In_Vivo_PK->Lead_Optimization Lead_Optimization->In_Vitro_PK Iterative Screening Preclinical_Dev Preclinical Development (Tox, Formulation) Lead_Optimization->Preclinical_Dev Clinical_Trials Clinical Trials Preclinical_Dev->Clinical_Trials

Caption: Role of pharmacokinetics in the drug development pipeline.

References

An In-depth Technical Guide to N20C Hydrochloride for Basic Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

N20C hydrochloride is a selective and non-competitive open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor. With a micromolar affinity, it exhibits fast on-off blockade kinetics and strong voltage dependence. Its mechanism of action involves binding to the ion channel associated with the NMDA receptor, thereby inhibiting glutamate-induced calcium (Ca2+) influx. This property confers neuroprotective effects, which have been observed in both in vitro and in vivo models of excitotoxicity. As a brain-penetrant compound, this compound holds potential for investigating the role of NMDA receptor-mediated excitotoxicity in various neurological disorders.

Physicochemical Properties and Data

PropertyValueReference
Alternate Name 2-(3,3-Diphenylpropylamino)acetamide hydrochloride[1]
Molecular Formula C₁₇H₂₁ClN₂O[1]
Molecular Weight 304.82 g/mol [1]
IC₅₀ for NMDA receptor 5 µM
Mechanism of Action Non-competitive open-channel blocker of the NMDA receptor
Key Features Fast on-off kinetics, strong voltage dependence, brain-penetrant

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly interacting with the NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system. Under normal physiological conditions, the NMDA receptor is activated by the binding of glutamate and a co-agonist (glycine or D-serine), leading to the opening of its ion channel. This allows the influx of cations, most notably Ca2+, into the neuron.

This compound functions as an open-channel blocker. This means it enters and binds to a site within the ion channel pore only when the receptor is in its active, open state. This binding physically obstructs the flow of ions, effectively preventing the excessive Ca2+ influx that is a hallmark of excitotoxicity. This targeted action on over-activated receptors, coupled with its fast on-off kinetics, suggests that this compound may spare normal synaptic transmission while selectively mitigating pathological NMDA receptor activity.

The blockade of Ca2+ influx by this compound prevents the activation of downstream neurotoxic cascades. Excessive intracellular Ca2+ can lead to the activation of various enzymes, including proteases, lipases, and endonucleases, as well as the generation of reactive oxygen species, ultimately culminating in neuronal damage and death. By attenuating this primary trigger, this compound demonstrates its neuroprotective potential.

N20C_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Closed) Glutamate->NMDA_Receptor Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds NMDA_Receptor_Open NMDA Receptor (Open) NMDA_Receptor->NMDA_Receptor_Open Ca_Influx Ca²⁺ Influx NMDA_Receptor_Open->Ca_Influx Allows Ion_Channel Ion Channel Neurotoxic_Cascade Neurotoxic Cascade (e.g., protease activation, ROS production) Ca_Influx->Neurotoxic_Cascade Activates Neuronal_Damage Neuronal Damage / Death Neurotoxic_Cascade->Neuronal_Damage Leads to N20C This compound N20C->NMDA_Receptor_Open Blocks Channel

This compound blocks the open NMDA receptor channel, preventing Ca²⁺ influx.

Experimental Protocols

In Vitro Excitotoxicity Assay

This protocol is adapted from studies investigating the neuroprotective effects of NMDA receptor antagonists.

Objective: To assess the ability of this compound to protect primary neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound stock solution

  • L-glutamic acid

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • 96-well culture plates

Procedure:

  • Plate primary neurons in 96-well plates at a suitable density and culture for 10-14 days to allow for maturation and synapse formation.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-incubate the neuronal cultures with varying concentrations of this compound for 1-2 hours.

  • Induce excitotoxicity by adding L-glutamic acid to a final concentration of 50-100 µM. Include a vehicle control group (no glutamate) and a glutamate-only control group.

  • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assess cell viability by measuring the release of LDH into the culture medium according to the manufacturer's instructions.

  • Quantify the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of neuroprotection conferred by this compound relative to the glutamate-only control.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol is designed to characterize the voltage-dependent block of NMDA receptors by this compound.

Objective: To determine the voltage-dependence of this compound's blockade of NMDA receptor-mediated currents.

Materials:

  • HEK293 cells transiently or stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl₂, pH 7.4 with NaOH.

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.

  • NMDA and glycine stock solutions

  • This compound stock solution

Procedure:

  • Culture the transfected HEK293 cells on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Hold the cell at a negative membrane potential (e.g., -60 mV).

  • Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

  • Once a stable baseline current is established, co-apply this compound (at a concentration around its IC₅₀, e.g., 5 µM) with the agonists.

  • To assess voltage-dependence, apply a series of voltage steps or a voltage ramp (e.g., from -80 mV to +40 mV) in the presence and absence of this compound during agonist application.[1]

  • Record the resulting currents and measure the extent of block at each membrane potential.

  • Analyze the data to determine the electrical distance of the binding site within the channel's electric field.

Experimental Workflow and Logical Relationships

The investigation of this compound's neuroprotective properties typically follows a logical progression from in vitro characterization to in vivo validation.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_analysis Data Analysis and Interpretation binding_assay Binding Affinity (IC₅₀) patch_clamp Electrophysiology (Voltage Dependence, Kinetics) binding_assay->patch_clamp Informs concentration data_analysis Quantitative Analysis binding_assay->data_analysis excitotoxicity_assay Neuroprotection in Primary Neurons patch_clamp->excitotoxicity_assay Confirms mechanism patch_clamp->data_analysis pk_pd Pharmacokinetics & Brain Penetration excitotoxicity_assay->pk_pd Justifies in vivo testing excitotoxicity_assay->data_analysis animal_model Neuroprotection in Animal Models of Excitotoxicity pk_pd->animal_model Guides dosing regimen pk_pd->data_analysis behavioral_tests Behavioral and Functional Outcome animal_model->behavioral_tests Evaluates functional recovery animal_model->data_analysis behavioral_tests->data_analysis mechanism_elucidation Mechanism of Action Elucidation data_analysis->mechanism_elucidation therapeutic_potential Assessment of Therapeutic Potential mechanism_elucidation->therapeutic_potential

Logical workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a valuable research tool for investigating the pathophysiological roles of NMDA receptor-mediated excitotoxicity. Its well-characterized mechanism of action as a selective, non-competitive open-channel blocker with favorable kinetics makes it a suitable probe for dissecting the molecular cascades involved in neuronal injury in various neurological conditions. Further research utilizing this compound may contribute to a deeper understanding of excitotoxic phenomena and aid in the development of novel neuroprotective strategies.

References

Methodological & Application

N20C Hydrochloride: Application Notes and Protocols for Induced Pluacute;ripotent Stem Cell (iPSC) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N20C hydrochloride is a selective, non-competitive, open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor. While direct literature specifically detailing the application of this compound in induced pluripotent stem cells (iPSCs) is limited, its function as an NMDA receptor antagonist suggests significant potential in iPSC-based neurological research, particularly in the context of neuronal differentiation, maturation, and disease modeling.

NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, neuronal development, and excitotoxicity.[1][2][3] In iPSC-derived neuronal cultures, functional NMDA receptors are expressed and play a vital role in the maturation and function of neurons.[2][3][4] However, excessive activation of these receptors can lead to excitotoxicity, a key pathological process in many neurodegenerative diseases.[4] Therefore, this compound can be a valuable tool for:

  • Neuroprotection and Excitotoxicity Studies: Investigating the protective effects of NMDA receptor blockade against glutamate-induced cell death in iPSC-derived neuronal models of diseases such as Huntington's, Alzheimer's, and stroke.

  • Modulation of Neuronal Maturation and Activity: Assessing the role of NMDA receptor signaling in the functional development of iPSC-derived neurons by selectively blocking receptor activity at different stages of differentiation.

  • Disease Modeling: Utilizing this compound to probe the contribution of NMDA receptor dysfunction in iPSC models of neurological and psychiatric disorders where this receptor is implicated.[1]

The following protocols provide a general framework for the application of this compound in iPSC-derived neuronal cultures. Researchers should optimize concentrations and treatment durations based on their specific iPSC line and experimental goals.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the application of this compound in preventing excitotoxicity in iPSC-derived neurons.

Treatment GroupThis compound Concentration (µM)Glutamate Challenge (µM)Neuronal Viability (%)Caspase-3 Activity (Fold Change)
Vehicle Control00100 ± 5.21.0 ± 0.1
Glutamate Only010045 ± 6.83.5 ± 0.4
N20C + Glutamate110062 ± 5.52.4 ± 0.3
N20C + Glutamate510078 ± 4.91.8 ± 0.2
N20C + Glutamate1010085 ± 5.11.3 ± 0.1

Experimental Protocols

Protocol 1: Neuronal Differentiation of iPSCs (General Protocol)

This protocol describes a general method for differentiating iPSCs into a mixed population of neurons.

Materials:

  • Human iPSCs

  • iPSC culture medium (e.g., mTeSR1)

  • Neural induction medium

  • Neuronal maturation medium

  • Fibroblast Growth Factor 2 (FGF2)

  • Dual SMAD inhibitors (e.g., SB431542 and Noggin)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Glial cell line-Derived Neurotrophic Factor (GDNF)

  • Laminin-coated culture plates

Methodology:

  • iPSC Expansion: Culture human iPSCs on laminin-coated plates in iPSC culture medium.

  • Neural Induction: When iPSCs reach 80-90% confluency, switch to neural induction medium supplemented with dual SMAD inhibitors. Culture for 7-10 days to generate neural progenitor cells (NPCs).

  • NPC Expansion: Passage the NPCs onto new laminin-coated plates and expand in neural induction medium supplemented with FGF2.

  • Neuronal Differentiation: To initiate differentiation, withdraw FGF2 and culture the NPCs in neuronal maturation medium supplemented with BDNF and GDNF.

  • Maturation: Continue to culture the cells for 3-4 weeks for neuronal maturation. Mature neurons will express markers such as MAP2 and β-III-tubulin.

G iPSCs iPSCs Induction Neural Induction (Dual SMAD Inhibition) iPSCs->Induction NPCs Neural Progenitor Cells (NPCs) Induction->NPCs Differentiation Neuronal Differentiation (BDNF, GDNF) NPCs->Differentiation Neurons Mature Neurons Differentiation->Neurons

Neuronal differentiation workflow from iPSCs.

Protocol 2: Assessment of Neuroprotection using this compound

This protocol details the use of this compound to protect iPSC-derived neurons from glutamate-induced excitotoxicity.

Materials:

  • Mature iPSC-derived neurons (from Protocol 1)

  • Neuronal maturation medium

  • This compound stock solution (in DMSO or water)

  • Glutamate solution

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Caspase-3 activity assay kit

Methodology:

  • Cell Plating: Plate mature iPSC-derived neurons at a suitable density in laminin-coated 96-well plates.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in neuronal maturation medium. Add the different concentrations of this compound to the cells and incubate for 1-2 hours.

  • Glutamate Challenge: After pre-treatment, add glutamate to the wells to induce excitotoxicity (a final concentration of 100 µM is a common starting point, but should be optimized).

  • Incubation: Incubate the cells for 24 hours.

  • Assessment of Neuronal Viability: Measure cell viability using a cell viability assay according to the manufacturer's instructions.

  • Assessment of Apoptosis: Measure caspase-3 activity using a suitable assay kit to quantify apoptosis.

G Start Plate iPSC-derived neurons Pretreat Pre-treat with this compound Start->Pretreat Challenge Glutamate Challenge Pretreat->Challenge Incubate Incubate 24h Challenge->Incubate Assess Assess Viability and Apoptosis Incubate->Assess

Workflow for assessing neuroprotective effects.

Signaling Pathway

The neuroprotective effect of this compound is mediated through the blockade of the NMDA receptor, preventing excessive calcium influx and subsequent downstream apoptotic pathways.

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca2+ Influx NMDAR->Ca_influx N20C This compound N20C->NMDAR Blocks Excitotoxicity Excitotoxicity & Apoptosis Ca_influx->Excitotoxicity

This compound blocks NMDA receptor activation.

References

Troubleshooting & Optimization

potential off-target effects of N20C hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on identifying and mitigating potential off-target effects of N20C hydrochloride in experimental settings. This compound is a selective, non-competitive NMDA receptor antagonist that acts as an open-channel blocker. While highly potent for its intended target, like all small molecule inhibitors, it can exhibit off-target activities, particularly at higher concentrations. This guide offers troubleshooting advice and detailed protocols to help researchers ensure the specificity of their results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to the ion channel associated with the receptor, physically blocking the influx of calcium (Ca²⁺) that occurs upon glutamate and co-agonist (glycine or D-serine) binding. This action prevents the downstream signaling cascades initiated by NMDA receptor activation.

Q2: What are the most likely off-target interactions for this compound?

While this compound is highly selective for the NMDA receptor, cross-reactivity may be observed with other ligand-gated ion channels or structurally related proteins, especially at concentrations significantly above the IC50 for its primary target. Potential off-targets include other glutamate receptors (e.g., AMPA and Kainate receptors) and voltage-gated ion channels. Researchers should empirically determine the optimal concentration range for their specific model system.

Q3: How can I differentiate between on-target NMDA receptor antagonism and potential off-target effects?

Distinguishing on-target from off-target effects is critical for accurate data interpretation. Key strategies include:

  • Dose-Response Analysis: On-target effects should correlate with the known IC50 of this compound for the NMDA receptor. Off-target effects typically manifest at higher concentrations.

  • Rescue Experiments: Where possible, co-administer an NMDA receptor agonist (like glutamate or NMDA) to see if the observed effect can be competitively overcome or reversed.

  • Use of Structurally Unrelated Antagonists: Employing another NMDA receptor antagonist with a different chemical structure (e.g., AP5 or ketamine) can help confirm that the observed phenotype is due to NMDA receptor blockade and not a unique off-target effect of N20C's chemical scaffold.

  • Direct Target Engagement Assays: Utilize techniques like electrophysiology to confirm direct inhibition of NMDA receptor currents at the concentrations used in your phenotypic assays.

Q4: What are the recommended working concentrations and controls for in vitro experiments?

For most in vitro cell culture experiments, a starting concentration range of 1-10 µM is recommended, based on its reported IC50 of 5 µM.[1] Always perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Essential Controls:

  • Vehicle Control: A control group treated with the same solvent (e.g., DMSO, PBS) used to dissolve the this compound.

  • Positive Control: A known, well-characterized NMDA receptor antagonist to validate the experimental setup.

  • Negative Control: In some cases, a structurally similar but inactive analog of this compound, if available, can be a powerful tool to rule out non-specific effects.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Problem: I am observing unexpected cytotoxicity at concentrations intended to be neuroprotective.

Possible Cause Suggested Solution
Off-Target Toxicity This compound may be inhibiting other essential ion channels or cellular proteins at the concentration used.
Troubleshooting Steps: 1. Perform a comprehensive dose-response analysis using a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the precise cytotoxic concentration (CC50).2. Lower the working concentration to a range well below the observed CC50.3. Screen N20C against a panel of common off-target channels (see Protocol 1) to identify potential unintended interactions.
Solvent Toxicity The vehicle (e.g., DMSO) may be causing cytotoxicity, especially at higher concentrations.
Troubleshooting Steps: 1. Ensure the final concentration of the vehicle in your culture medium is below the recommended limit (typically <0.1% for DMSO).2. Run a vehicle-only control group at the highest concentration used in your experiment.
Cell Culture Conditions The specific cell line or primary culture may be unusually sensitive to NMDA receptor blockade or the compound itself.
Troubleshooting Steps: 1. Test the compound on a different cell line known to be robust in similar assays.2. Ensure optimal cell health and density before beginning the experiment.

Problem: My electrophysiology recordings show effects that are not consistent with pure NMDA receptor blockade (e.g., changes in action potential firing rate).

Possible Cause Suggested Solution
Modulation of Other Ion Channels This compound may be interacting with voltage-gated sodium (Na⁺) or potassium (K⁺) channels that govern neuronal excitability.
Troubleshooting Steps: 1. Use a voltage-clamp protocol to isolate specific currents (e.g., NMDA, AMPA, Na⁺, K⁺) and test the effect of this compound on each individually (see Protocol 2).2. Compare the observed effects with those of specific blockers for Na⁺ (e.g., tetrodotoxin) and K⁺ channels to identify any overlapping activity.
Indirect Network Effects In a complex neuronal network (e.g., slice culture), blocking NMDA receptors on one population of neurons could disinhibit another, leading to paradoxical increases in network activity.
Troubleshooting Steps: 1. Simplify the system by performing recordings in isolated, cultured neurons.2. Use additional antagonists for AMPA/Kainate (e.g., CNQX) and GABA receptors (e.g., bicuculline) to dissect the network components contributing to the effect.

Data Presentation: Selectivity Profile of this compound

The following table summarizes hypothetical inhibitory concentrations (IC50) for this compound against its primary target and potential off-targets. This data is for illustrative purposes and should be confirmed experimentally.

Target Target Class IC50 (µM) Selectivity (Fold vs. NMDA Receptor)
NMDA Receptor (GluN2A) Ligand-Gated Ion Channel51x
AMPA Receptor (GluA2) Ligand-Gated Ion Channel> 100> 20x
Kainate Receptor (GluK1) Ligand-Gated Ion Channel> 100> 20x
Voltage-Gated Ca²⁺ Channel (Cav1.2) Voltage-Gated Ion Channel459x
Voltage-Gated Na⁺ Channel (Nav1.5) Voltage-Gated Ion Channel8016x

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

This protocol provides a method to assess the binding affinity of this compound to a panel of receptors.

  • Preparation of Membranes: Prepare cell membrane fractions from cell lines overexpressing the target receptors of interest (e.g., AMPA, Cav1.2).

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [³H]-AMPA), and varying concentrations of this compound (e.g., from 1 nM to 100 µM).

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Calculate the Ki (inhibitory constant) by fitting the data to a one-site competition model.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of this compound's effect on specific ion channel currents in cultured neurons.

  • Cell Preparation: Plate primary hippocampal neurons or a suitable neuronal cell line on glass coverslips.

  • Recording Setup: Transfer a coverslip to the recording chamber of an upright microscope and perfuse with artificial cerebrospinal fluid (aCSF).

  • Patching: Using a glass micropipette filled with intracellular solution, form a gigaseal with a target neuron and establish a whole-cell recording configuration.

  • Isolation of NMDA Currents: Clamp the cell at a holding potential of -70 mV. Perfuse with aCSF containing blockers for other channels (e.g., TTX for Na⁺ channels, bicuculline for GABA-A receptors, and CNQX for AMPA/Kainate receptors) in Mg²⁺-free aCSF. Apply puffs of NMDA (100 µM) and glycine (10 µM) to evoke NMDA receptor-mediated currents.

  • Application of this compound: After establishing a stable baseline of NMDA currents, perfuse the chamber with aCSF containing the desired concentration of this compound and repeat the NMDA/glycine puffs.

  • Washout: Perfuse with normal aCSF to determine if the inhibitory effect is reversible.

  • Data Analysis: Measure the peak amplitude of the evoked currents before, during, and after application of this compound. Calculate the percentage of inhibition. Repeat for other channels of interest by modifying the ion channel blockers and voltage protocols accordingly.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx N20C N20C HCl N20C->Ca_Influx Blocks Downstream Downstream Signaling (e.g., CaMKII) Ca_Influx->Downstream Depolarization Depolarization VGCC Voltage-Gated Ca²⁺ Channel Depolarization->VGCC Ca_Influx_off Ca²⁺ Influx VGCC->Ca_Influx_off N20C_off N20C HCl N20C_off->Ca_Influx_off Inhibits Other_Effects Other Cellular Effects Ca_Influx_off->Other_Effects

Caption: On-target vs. potential off-target pathways of this compound.

observe Observe Unexpected Phenotype dose Perform Dose-Response Curve observe->dose ic50 Does effect correlate with NMDA IC50? dose->ic50 rescue Perform Rescue Experiment with NMDA Agonist ic50->rescue Yes offtarget Potential Off-Target Effect ic50->offtarget No rescued Is phenotype rescued? rescue->rescued ontarget Likely On-Target Effect rescued->ontarget Yes rescued->offtarget No screen Screen against panel of receptors/channels offtarget->screen

Caption: Experimental workflow for deconvoluting on- and off-target effects.

start Unexpected E-Phys Result (e.g., Altered Firing Rate) isolate Isolate specific currents (Na⁺, K⁺, Ca²⁺) using voltage clamp & blockers start->isolate currents_affected Are non-NMDA currents affected by N20C? isolate->currents_affected network_effect Is experiment in a network (e.g., slice)? currents_affected->network_effect No off_target_channel Probable Off-Target Channel Modulation currents_affected->off_target_channel Yes on_target_network Probable On-Target Network Effect network_effect->on_target_network Yes on_target_direct Direct On-Target Effect (Re-evaluate initial hypothesis) network_effect->on_target_direct No simplify Repeat in isolated cell culture on_target_network->simplify

Caption: Troubleshooting logic for unexpected electrophysiology results.

References

Technical Support Center: N20C Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N20C hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It functions as an open-channel blocker, meaning it binds within the ion channel pore of activated NMDA receptors. This action physically obstructs the influx of ions, primarily Ca2+, which is responsible for the downstream signaling cascades associated with NMDA receptor activation.

Q2: What are the common applications of this compound in research?

The primary application of this compound is as a neuroprotective agent in models of excitotoxicity. Excitotoxicity is a pathological process in which excessive activation of glutamate receptors, particularly NMDA receptors, leads to neuronal damage and death. This process is implicated in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. This compound is used in both in vitro and in vivo studies to investigate the role of NMDA receptor-mediated excitotoxicity and to evaluate potential therapeutic strategies.

Q3: In what solvent should I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium. Ensure the final DMSO concentration in your experimental setup is low (typically <0.1%) to avoid solvent-induced toxicity.

Q4: What is the recommended storage condition for this compound?

For long-term storage, this compound should be kept at -20°C. For short-term storage, it can be stored at 4°C. Protect from light and moisture.

II. Troubleshooting Guides

A. In Vitro Neuroprotection Assays (e.g., Glutamate Excitotoxicity)

Problem 1: No neuroprotective effect of this compound is observed.

  • Possible Cause 1: Suboptimal concentration. The effective concentration of this compound can vary depending on the cell type, the concentration of the excitotoxic insult (e.g., glutamate), and the duration of exposure.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific experimental conditions. Based on published literature, a starting range of 1-50 µM can be considered.

  • Possible Cause 2: Timing of administration. As a non-competitive open-channel blocker, this compound is most effective when the NMDA receptors are activated.

    • Solution: Co-administer this compound with the glutamate challenge or pre-incubate for a short period (e.g., 15-30 minutes) before adding glutamate.

  • Possible Cause 3: Instability in culture medium. The compound may degrade in the culture medium over long incubation periods.

    • Solution: For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. It is advisable to perform a stability test of this compound in your specific culture medium.

Problem 2: High background cell death in control wells (without excitotoxic insult).

  • Possible Cause 1: Cytotoxicity of this compound at high concentrations.

    • Solution: Determine the maximum non-toxic concentration of this compound in your cell model by performing a cytotoxicity assay (e.g., MTT or LDH assay) with a range of concentrations.

  • Possible Cause 2: Solvent toxicity. High concentrations of DMSO can be toxic to cells.

    • Solution: Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your cells (typically <0.1%).

ParameterRecommended RangeNotes
Glutamate Concentration 10 µM - 10 mMThe optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response curve to determine the EC50 for your specific model.
This compound Conc. 1 µM - 50 µMThe IC50 is reported to be approximately 5.0 µM. A dose-response experiment is recommended to find the optimal protective concentration.
Incubation Time 15 min - 24 hoursDependent on the experimental design and the specific question being addressed.
Final DMSO Concentration < 0.1%High concentrations of DMSO can be cytotoxic.
B. Electrophysiology (Patch-Clamp) Experiments

Problem 1: Inconsistent or no blockade of NMDA receptor currents.

  • Possible Cause 1: Inappropriate holding potential. As an open-channel blocker, the binding of this compound is voltage-dependent.

    • Solution: Ensure that the cell is held at a depolarized potential (e.g., -60 mV to -40 mV) to relieve the Mg2+ block and allow for channel opening upon NMDA application.

  • Possible Cause 2: Insufficient channel activation. this compound can only block open channels.

    • Solution: Ensure adequate concentrations of NMDA and a co-agonist (glycine or D-serine) are used to elicit robust currents.

  • Possible Cause 3: Washout issues. The compound may not have been completely washed out between applications, leading to cumulative effects.

    • Solution: Ensure a thorough washout period with the external solution between applications of this compound.

Problem 2: Run-down of NMDA receptor currents.

  • Possible Cause: Intracellular factors washing out. During whole-cell recordings, essential intracellular components can be dialyzed by the pipette solution, leading to a gradual decrease in receptor activity.

    • Solution: Use a perforated patch-clamp configuration to preserve the intracellular environment. Alternatively, include ATP and GTP in your internal solution to support cellular metabolism.

ParameterRecommended Value/RangeNotes
Holding Potential -70 mV to -40 mVA more depolarized potential will relieve the Mg2+ block of the NMDA receptor.
NMDA Concentration 10 µM - 100 µMCo-application with a saturating concentration of a co-agonist is necessary.
Glycine/D-serine Conc. 1 µM - 20 µMTo ensure the co-agonist binding site is saturated.
This compound Conc. 1 µM - 50 µMTitrate to observe a clear and reversible block of the NMDA-evoked current.
External Solution Mg2+-free or low Mg2+To minimize the voltage-dependent block by magnesium and facilitate the study of the open-channel blocker.
Internal Solution Standard Cs-based or K-basedInclude ATP (2-4 mM) and GTP (0.2-0.4 mM) to maintain cell health.

III. Experimental Protocols & Methodologies

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
  • Cell Plating: Plate primary neurons or a suitable neuronal cell line (e.g., HT22) in 96-well plates at an appropriate density. Allow cells to adhere and differentiate for the recommended period.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.

  • Treatment:

    • For pre-treatment, replace the culture medium with medium containing the desired concentrations of this compound and incubate for a specified time (e.g., 30 minutes).

    • For co-treatment, add the this compound and glutamate solutions to the wells simultaneously.

  • Excitotoxic Insult: Add glutamate to the wells to the final desired concentration.

  • Incubation: Incubate the plates for the desired duration of the excitotoxicity assay (e.g., 12-24 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or LDH release assay.

  • Data Analysis: Normalize the viability data to the untreated control group and plot the results as a function of this compound concentration.

Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
  • Cell Preparation: Prepare primary neuronal cultures or brain slices for patch-clamp recording.

  • Solutions:

    • External Solution: Prepare an artificial cerebrospinal fluid (aCSF) containing low or no Mg2+.

    • Internal Solution: Prepare a standard internal solution containing either a potassium-based or cesium-based salt, along with ATP and GTP.

    • Drug Solutions: Prepare stock solutions of NMDA, glycine (or D-serine), and this compound.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • Hold the neuron at a potential of -60 mV.

    • Apply NMDA and glycine/D-serine to evoke an inward current.

    • Once a stable baseline current is established, co-apply this compound with the agonists.

    • Observe the blocking effect of this compound on the NMDA-evoked current.

    • Wash out the this compound to observe the reversibility of the block.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked current before, during, and after the application of this compound. Calculate the percentage of inhibition.

IV. Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Channel Opens Downstream Downstream Signaling (e.g., CaMKII, CREB, nNOS) Ca_influx->Downstream Excitotoxicity Excitotoxicity Downstream->Excitotoxicity Excessive Activation N20C This compound N20C->NMDA_Receptor Blocks Open Channel

Caption: NMDA Receptor Signaling and this compound Action

Experimental_Workflow_Neuroprotection start Start plate_cells Plate Neuronal Cells start->plate_cells prepare_compounds Prepare N20C HCl and Glutamate plate_cells->prepare_compounds treat_cells Treat Cells with N20C HCl prepare_compounds->treat_cells induce_toxicity Induce Excitotoxicity with Glutamate treat_cells->induce_toxicity incubate Incubate induce_toxicity->incubate measure_viability Measure Cell Viability (MTT/LDH) incubate->measure_viability analyze_data Analyze Data measure_viability->analyze_data end End analyze_data->end

Caption: In Vitro Neuroprotection Assay Workflow

Troubleshooting_Logic issue Issue: No Neuroprotective Effect check_conc Is the N20C HCl concentration optimal? issue->check_conc Start Here check_timing Is the timing of administration correct? check_conc->check_timing Yes dose_response Action: Perform Dose-Response check_conc->dose_response No check_stability Is the compound stable in the medium? check_timing->check_stability Yes adjust_timing Action: Co-administer or Pre-incubate check_timing->adjust_timing No stability_test Action: Perform Stability Test check_stability->stability_test No

Caption: Troubleshooting Logic for Neuroprotection Assays

minimizing toxicity of N20C hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of N20C hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its chemical name is 2-[(3,3-Diphenylpropyl)amino]acetamide hydrochloride.[1] It acts by binding to the ion channel associated with the NMDA receptor, thereby preventing the influx of calcium ions (Ca²⁺) that is induced by the neurotransmitter glutamate.[1] This action as an open-channel blocker underlies its neuroprotective activities.[2][3]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[4] For long-term storage, it is recommended to store the compound at -20°C. For short-term storage, 0°C can be used.[4]

Q3: What is a typical working concentration for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental goals. It has a reported IC₅₀ of 5 µM for inhibiting the NMDA receptor.[1] However, the optimal concentration for your specific cell line should be determined experimentally through a dose-response curve. As a starting point, you might consider a range from 1 µM to 50 µM.

Q4: I am observing significant cell death in my cultures treated with this compound. What are the potential causes?

Several factors could contribute to excessive cell death:

  • High Concentration of this compound: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or exacerbating excitotoxicity under certain conditions.

  • DMSO Toxicity: Since this compound is dissolved in DMSO, the final concentration of DMSO in your cell culture medium might be toxic, especially to sensitive cell types like neurons.

  • On-Target Excitotoxicity: While counterintuitive for an antagonist, prolonged or high-concentration exposure to some NMDA receptor modulators can disrupt normal neuronal function and lead to cell death pathways.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to NMDA receptor modulation and to chemical compounds in general.

  • Compound Instability: The stability of this compound in your specific culture medium and conditions over the duration of the experiment is a factor to consider.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.

This could be related to the solvent, DMSO.

Troubleshooting Steps:

  • Calculate Final DMSO Concentration: Determine the final percentage (v/v) of DMSO in your culture medium.

  • Run a DMSO Vehicle Control: Culture your cells with the same concentration of DMSO that is present in your this compound-treated wells. This will help you differentiate between the toxicity of the compound and the solvent.

  • Optimize DMSO Concentration: If the DMSO control shows toxicity, prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the desired final concentration, thereby lowering the final DMSO percentage. For neuronal cultures, it is highly recommended to keep the final DMSO concentration at or below 0.1% (v/v).[5] Studies have shown that DMSO concentrations as low as 0.5% can induce neuronal loss in vitro.[2]

Quantitative Data Summary: DMSO Toxicity in Neuronal Cells

DMSO ConcentrationObserved Effect in Neuronal CulturesReference
≤ 0.25%Generally considered safe to obviate spurious vehicle effects.[1]
≥ 0.5%Markedly disrupts neuronal morphology and reduces viability, even after brief exposure. Can induce reactive gliosis in astrocytes.[1]
0.5% - 1.0%Can produce neuronal loss in rat hippocampal cultures.[2]
1.0%Can cause mitochondrial damage, membrane potential impairment, and reactive oxygen species production in astrocytes.[4]
Issue 2: Inconsistent results and high variability between replicate wells.

This may be due to issues with compound solubility, stability, or plating uniformity.

Troubleshooting Steps:

  • Ensure Complete Solubilization: Before adding to your culture medium, ensure that the this compound is fully dissolved in DMSO. Precipitates can lead to inconsistent concentrations.

  • Assess Compound Stability: The stability of this compound in your specific cell culture medium at 37°C over time is unknown. Consider preparing fresh dilutions of the compound for each experiment, especially for long-term studies.

  • Optimize Cell Seeding Density: Ensure a uniform and optimal cell seeding density across all wells. Overly confluent or sparse cultures can respond differently to treatment.

  • Proper Mixing: When adding the compound to the wells, mix gently but thoroughly to ensure an even distribution.

Issue 3: My cells show morphological changes indicative of apoptosis (e.g., shrinking, blebbing).

This compound, or its solvent DMSO, may be inducing programmed cell death.

Troubleshooting Steps:

  • Perform Apoptosis Assays: To confirm apoptosis, you can use assays such as Annexin V staining, caspase activity assays (e.g., Caspase-3/7), or TUNEL staining.

  • Investigate Mitochondrial Involvement: Assess changes in mitochondrial membrane potential using fluorescent dyes like JC-1 or TMRE. Mitochondrial dysfunction is a common pathway in apoptosis.

  • Dose-Response and Time-Course Analysis: Determine if the observed apoptosis is dependent on the concentration of this compound and the duration of exposure. This can help in finding a non-toxic working concentration and an appropriate experimental timeframe.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol helps establish a dose-response curve for this compound in your specific cell line to identify the IC₅₀ (half-maximal inhibitory concentration) and a suitable non-toxic working concentration.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • DMSO (for vehicle control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO that will be used.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀.

Protocol 2: Assessing Apoptosis using Annexin V Staining and Flow Cytometry

This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound.

Materials:

  • Cells treated with this compound, vehicle control, and untreated control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol assesses mitochondrial health by measuring changes in the mitochondrial membrane potential.

Materials:

  • Cells cultured on a 96-well black, clear-bottom plate

  • This compound, vehicle control, and untreated control

  • JC-1 dye

  • CCCP or FCCP (positive control for mitochondrial depolarization)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Treatment: Treat the cells with this compound, vehicle, or a positive control (e.g., 10 µM CCCP for 30 minutes) for the desired time.

  • JC-1 Staining: Remove the treatment medium and add fresh medium containing JC-1 (typically 1-10 µg/mL). Incubate for 15-30 minutes at 37°C.

  • Washing: Remove the JC-1 containing medium and wash the cells with PBS or culture medium.

  • Fluorescence Measurement:

    • Healthy cells (high ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence (Ex/Em ~585/590 nm).

    • Apoptotic cells (low ΔΨm): JC-1 remains as monomers, which emit green fluorescence (Ex/Em ~510/527 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Toxicity Investigation cluster_2 Phase 3: Optimization start Start Experiment dose_response Dose-Response Curve (e.g., MTT Assay) start->dose_response ic50 Determine IC50 and Non-Toxic Range dose_response->ic50 optimize_dmso Minimize DMSO Concentration dose_response->optimize_dmso apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay Select Concentrations mito_potential Mitochondrial Potential (JC-1/TMRE) ic50->mito_potential Select Concentrations caspase_assay Caspase Activity Assay ic50->caspase_assay Select Concentrations optimize_conc Optimize N20C Concentration apoptosis_assay->optimize_conc mito_potential->optimize_conc caspase_assay->optimize_conc end Final Protocol optimize_conc->end optimize_dmso->end

Caption: Workflow for assessing and minimizing this compound toxicity.

Troubleshooting_Logic cluster_yes DMSO is likely contributing to toxicity cluster_no This compound is the primary cause of toxicity start High Cell Toxicity Observed q1 Is toxicity observed in DMSO vehicle control? start->q1 a1 Reduce final DMSO concentration (ideally <= 0.1%) q1->a1 Yes b1 Lower the concentration of this compound q1->b1 No a2 Prepare more concentrated N20C stock solution a1->a2 b2 Reduce the incubation time b1->b2 b3 Check for apoptosis or mitochondrial dysfunction b2->b3

Caption: Troubleshooting logic for high cytotoxicity.

NMDA_Receptor_Signaling_Blockade Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens N20C This compound N20C->Ion_Channel Blocks Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling (e.g., Synaptic Plasticity, Cell Survival/Death Pathways) Ca_Influx->Downstream Activates/Inhibits

Caption: this compound blocks the NMDA receptor ion channel.

References

addressing variability in N20C hydrochloride experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N20C hydrochloride in experimental settings. Addressing potential sources of variability is crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its chemical name is 2-[(3,3-Diphenylpropyl)amino]acetamide hydrochloride. It functions by binding to the ion channel associated with the NMDA receptor, thereby preventing the influx of calcium (Ca2+) that is induced by glutamate. This action underlies its neuroprotective effects.[1]

Q2: What are the common research applications for this compound?

A2: Given its neuroprotective properties, this compound is primarily used in research related to neurodegenerative diseases and conditions involving excitotoxicity, such as stroke and traumatic brain injury.[1][2] It is often studied in in vitro models of neuronal damage and in vivo models of neurological disorders.

Q3: How should this compound be stored to ensure its stability?

A3: Like many hydrochloride salts, this compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation.[3][4][5] Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -20°C or lower to minimize freeze-thaw cycles. The stability of the compound in solution is dependent on the solvent and pH.

Q4: In which solvents can this compound be dissolved?

A4: The solubility of hydrochloride salts is generally good in aqueous solutions. For this compound, sterile water or a buffer solution at an appropriate pH would be suitable for preparing stock solutions. The specific solubility should be confirmed with the product's certificate of analysis.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, helping to identify and resolve sources of variability.

Issue 1: High Variability in Experimental Results

Potential Cause Troubleshooting Step
Inconsistent Compound Preparation Ensure this compound is fully dissolved. Prepare fresh stock solutions for each experiment or use properly stored aliquots to avoid degradation.
Cell Culture Inconsistency Use cells within a consistent passage number range. Ensure uniform cell seeding density and health across all experimental plates.
Assay-Related Variability Optimize incubation times for the neurotoxic insult and this compound treatment. Ensure consistent timing for all assay steps, such as the addition of viability reagents.
Environmental Factors Maintain stable incubator conditions (temperature, CO2, humidity). Protect the compound and experimental setup from light exposure, which can cause photodegradation.[3][5]

Issue 2: Lower than Expected Neuroprotective Efficacy

Potential Cause Troubleshooting Step
Suboptimal Compound Concentration Perform a dose-response curve to determine the optimal effective concentration (EC50) of this compound for your specific experimental model.
Incorrect Timing of Administration The timing of this compound administration relative to the neurotoxic insult is critical. Test different pre-treatment, co-treatment, and post-treatment paradigms.
Compound Degradation Verify the purity and integrity of your this compound stock. Consider obtaining a fresh batch of the compound if degradation is suspected.
Cell Model Insensitivity The chosen cell line may not be sensitive to NMDA receptor-mediated excitotoxicity. Confirm the expression and functionality of NMDA receptors in your cell model.

Issue 3: Observed Cellular Toxicity at High Concentrations

Potential Cause Troubleshooting Step
Off-Target Effects High concentrations of any compound can lead to off-target effects. Determine the maximum non-toxic concentration of this compound in your cell model by performing a toxicity assay.
Solvent Toxicity If using a solvent other than water or buffer, ensure the final concentration of the solvent in the culture medium is non-toxic to the cells.
pH Shift in Culture Medium The addition of a hydrochloride salt solution can alter the pH of the culture medium. Measure the pH after adding this compound and adjust if necessary.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Experimental Settings

Factor Effect on Stability Recommendation
Temperature Higher temperatures can accelerate chemical degradation.[3][5][6]Store stock compound and solutions at recommended low temperatures (e.g., -20°C). Avoid repeated freeze-thaw cycles.
Light Exposure to UV and visible light can cause photodegradation.[3][5]Store in light-protected containers (e.g., amber vials) and minimize light exposure during experiments.
pH pH can influence the stability and solubility of the compound. Most drugs are stable between pH 4-8.Prepare solutions in buffers with a pH that ensures stability. Monitor and adjust the pH of the experimental medium.
Humidity Moisture can lead to hydrolysis and degradation.[3]Store the solid compound in a desiccator or a tightly sealed container in a dry environment.
Oxygen Oxygen can promote oxidation, leading to degradation.[3]For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon.

Experimental Protocols

Protocol: In Vitro Neuroprotection Assay Using an NMDA-Induced Excitotoxicity Model

This protocol outlines a general procedure to assess the neuroprotective effects of this compound against NMDA-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • This compound

  • NMDA (N-methyl-D-aspartate)

  • Glycine (co-agonist for NMDA receptor activation)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagent (e.g., MTT, Resazurin)

  • 96-well cell culture plates

  • Sterile water or appropriate buffer for dissolving compounds

Methodology:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound in sterile water or buffer.

    • Prepare a stock solution of NMDA and glycine in sterile water or buffer.

  • This compound Pre-treatment:

    • Remove the culture medium from the wells.

    • Add fresh medium containing various concentrations of this compound to the designated wells. Include a vehicle control (medium with the same amount of solvent used for this compound).

    • Incubate the plate for a predetermined pre-treatment time (e.g., 1-2 hours).

  • Induction of Excitotoxicity:

    • To the appropriate wells, add NMDA and glycine to the final desired concentrations to induce excitotoxicity. Do not add NMDA/glycine to the negative control wells.

    • Incubate the plate for the optimal duration to induce cell death (e.g., 24 hours).

  • Assessment of Cell Viability:

    • After the incubation period, remove the medium.

    • Add the cell viability reagent (e.g., MTT solution) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the control (untreated) cells.

    • Plot a dose-response curve for this compound's neuroprotective effect.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds N20C_HCI This compound N20C_HCI->NMDA_Receptor Blocks Channel Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Channel Opens Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to

Caption: NMDA Receptor Signaling and this compound Action.

Experimental_Workflow start Start cell_culture Seed Neuronal Cells in 96-well Plate start->cell_culture prepare_compounds Prepare this compound and NMDA/Glycine Solutions cell_culture->prepare_compounds pretreatment Pre-treat Cells with this compound prepare_compounds->pretreatment induce_toxicity Induce Excitotoxicity with NMDA/Glycine pretreatment->induce_toxicity incubate Incubate for 24 hours induce_toxicity->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data and Determine Neuroprotection viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro neuroprotection assay.

Troubleshooting_Workflow start High Experimental Variability Observed check_compound Check Compound Preparation and Storage start->check_compound check_cells Review Cell Culture Consistency check_compound->check_cells [OK] resolve_compound Prepare Fresh Solutions, Store Properly check_compound->resolve_compound [Issue Found] check_assay Examine Assay Procedure and Timing check_cells->check_assay [OK] resolve_cells Standardize Cell Passage and Seeding check_cells->resolve_cells [Issue Found] resolve_assay Optimize and Standardize Assay Steps check_assay->resolve_assay [Issue Found] re_run Re-run Experiment check_assay->re_run [OK] resolve_compound->re_run resolve_cells->re_run resolve_assay->re_run

References

Technical Support Center: N20C Hydrochloride Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in N20C hydrochloride research.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, chemically known as 2-((3,3-diphenylpropyl)amino)acetamide hydrochloride, is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its primary mechanism of action involves binding to the ion channel associated with the NMDA receptor, thereby blocking the influx of calcium ions (Ca²⁺) induced by glutamate.[1][2] This action underlies its neuroprotective activity.[1]

Q2: What are the key physical and chemical properties of this compound?

A2: The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 2-((3,3-diphenylpropyl)amino)acetamide hydrochloride[2]
Alternative Names N20C, 2-(3,3-Diphenylpropylamino)acetamide hydrochloride[3]
CAS Number 1177583-87-7[2]
Molecular Formula C₁₇H₂₀N₂O·HCl[2][3]
Molecular Weight 304.82 g/mol [2][3]
Purity ≥97-98% (by HPLC)[3][4][5]
Appearance Solid
Storage Desiccate at +4°C for short term, -20°C for long term.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[6] For biological experiments, it is common to prepare a concentrated stock solution in DMSO and then further dilute it with aqueous buffers or isotonic saline. When preparing aqueous solutions, ensure that the final concentration of the organic solvent is minimal to avoid physiological effects.

SolventSolubility
DMSO Soluble
Water Soluble

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

    • Solution: Ensure the compound is stored under the recommended conditions (desiccated at +4°C for short-term and -20°C for long-term). Prepare fresh solutions for each experiment, as the stability of this compound in various solvents over extended periods may vary.

  • Possible Cause: Issues with solvent purity or pH.

    • Solution: Use high-purity, anhydrous solvents for preparing stock solutions. When using aqueous buffers, ensure the pH is appropriate for your experimental setup and that the buffer components do not interact with the compound.

  • Possible Cause: Variability in cell culture or animal models.

    • Solution: Standardize your experimental models. For in vitro studies, ensure consistent cell passage numbers, seeding densities, and media composition. For in vivo studies, use animals of the same age, sex, and strain, and maintain consistent environmental conditions.

Problem 2: Difficulty in achieving desired concentrations in aqueous solutions.

  • Possible Cause: Limited solubility in purely aqueous solutions at high concentrations.

    • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Subsequently, dilute the stock solution into your aqueous experimental medium to the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid off-target effects.

  • Possible Cause: Precipitation of the compound upon dilution.

    • Solution: Perform serial dilutions to reach the final concentration. Ensure thorough mixing after each dilution step. If precipitation persists, consider using a small amount of a pharmaceutically acceptable co-solvent or surfactant, after verifying its compatibility with your experimental system.

Problem 3: Suspected degradation of this compound during the experiment.

  • Possible Cause: Instability under specific experimental conditions (e.g., pH, temperature, light exposure).

    • Solution: this compound, being a hydrochloride salt of an amine, may be susceptible to degradation under certain conditions. It is advisable to conduct forced degradation studies to understand its stability profile.[7][8][9] This involves exposing the compound to acidic, basic, oxidative, and photolytic stress conditions and analyzing for degradation products using a stability-indicating HPLC method.

Stress ConditionTypical Reagents and ConditionsPotential Outcome
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature or elevated (e.g., 60°C)Degradation of the amide or ether linkages.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperatureDegradation of the amide linkage.
Oxidation 3-30% H₂O₂, room temperatureOxidation of the amine group.
Photolysis Exposure to UV and/or visible lightPhotodegradation.
Thermal Elevated temperature (e.g., 60-80°C)Thermal degradation.

III. Experimental Protocols

1. Synthesis of 2-((3,3-diphenylpropyl)amino)acetamide hydrochloride

This protocol is based on general synthetic methods for similar acetamide derivatives and should be optimized for specific laboratory conditions.

  • Reaction: The synthesis involves the reaction of 3,3-diphenylpropylamine with 2-chloroacetamide, followed by conversion to the hydrochloride salt.

    Synthesis_Workflow A 3,3-diphenylpropylamine C Reaction in suitable solvent (e.g., DMF or Acetonitrile) with a base (e.g., K2CO3 or Et3N) A->C B 2-chloroacetamide B->C D 2-((3,3-diphenylpropyl)amino)acetamide (Free Base) C->D E Purification (e.g., Column Chromatography) D->E F Dissolution in ether or other suitable solvent E->F G Addition of HCl (in ether or isopropanol) F->G H Precipitation and Filtration G->H I Drying H->I J This compound I->J

  • Methodology:

    • Reaction Setup: In a round-bottom flask, dissolve 3,3-diphenylpropylamine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2 equivalents).

    • Addition of Reagent: To this stirring solution, add 2-chloroacetamide (1.1 equivalents) portion-wise at room temperature.

    • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the base. Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude free base of N20C.

    • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure free base.

    • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. To this solution, add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

    • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 2-((3,3-diphenylpropyl)amino)acetamide hydrochloride (this compound).

2. HPLC Method for Purity Analysis of this compound

This is a general-purpose High-Performance Liquid Chromatography (HPLC) method that can be used as a starting point for the analysis of this compound and should be validated for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

    HPLC_Workflow A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Sample Solution (in Mobile Phase or Diluent) D Inject Sample B->D C->D E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Data Acquisition and Analysis F->G

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A mixture of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3-7) in an isocratic or gradient elution. A typical starting point could be Acetonitrile:Water (50:50, v/v) with 0.1% trifluoroacetic acid or formic acid.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or scan for optimal wavelength based on the UV spectrum of N20C)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C)
Sample Preparation Dissolve an accurately weighed amount of this compound in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

3. In Vitro Neuroprotection Assay

This protocol describes a general method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

  • Experimental Workflow:

    Neuroprotection_Assay A Plate primary neurons B Allow neurons to mature A->B C Pre-treat with this compound (various concentrations) B->C D Induce excitotoxicity with Glutamate/NMDA C->D E Incubate for a defined period D->E F Assess cell viability (e.g., MTT or LDH assay) E->F G Data Analysis F->G

  • Methodology:

    • Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) on appropriate plates (e.g., 96-well plates) coated with a suitable substrate (e.g., poly-D-lysine).

    • Compound Treatment: After the neurons have matured (typically 7-10 days in vitro), replace the culture medium with a fresh medium containing various concentrations of this compound. Include a vehicle control group (e.g., medium with the same final concentration of DMSO as the highest N20C concentration).

    • Induction of Excitotoxicity: After a pre-incubation period with this compound (e.g., 1-2 hours), add a toxic concentration of glutamate (e.g., 50-100 µM) or NMDA to the culture medium. Include a control group that is not exposed to glutamate/NMDA.

    • Incubation: Incubate the cells for a specific duration (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity, or the LDH (lactate dehydrogenase) assay, which measures membrane integrity by quantifying the release of LDH into the culture medium.

    • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (not exposed to the neurotoxin). Plot the concentration-response curve to determine the EC₅₀ (half-maximal effective concentration) of this compound for neuroprotection.

IV. Signaling Pathway

NMDA Receptor Signaling Pathway

This compound acts as a non-competitive antagonist at the NMDA receptor, preventing the downstream signaling cascade initiated by glutamate binding and subsequent Ca²⁺ influx.

NMDA_Signaling_Pathway Glutamate Glutamate NMDA_R NMDA_R Glutamate->NMDA_R binds Glycine Glycine/D-Serine (Co-agonist) Glycine->NMDA_R binds N20C This compound Neuroprotection Neuroprotection N20C->Neuroprotection promotes Ion_Channel Ion_Channel N20C->Ion_Channel blocks Ca_influx Ca²⁺ Influx Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB, nNOS) Ca_influx->Downstream Excitotoxicity Excitotoxicity Downstream->Excitotoxicity leads to NMDA_R->Ion_Channel activates Ion_Channel->Ca_influx

References

Validation & Comparative

A Comparative Analysis of N20C Hydrochloride and Ketamine as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N20C hydrochloride and ketamine, two non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is collated from preclinical research to assist in the evaluation of these compounds for further investigation.

Introduction to this compound and Ketamine

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[1] However, their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders.[2] Consequently, NMDA receptor antagonists are of significant interest for their potential therapeutic applications.

This compound is a selective, non-competitive open-channel blocker of the NMDA receptor.[3] It is a derivative of N-alkylglycines and has been investigated for its neuroprotective properties.

Ketamine is a well-established dissociative anesthetic and analgesic that also functions as a non-competitive NMDA receptor antagonist.[4] It has gained considerable attention for its rapid-acting antidepressant effects and is also studied for its neuroprotective potential.[2][5]

Mechanism of Action: Open-Channel Blockade

Both this compound and ketamine exert their antagonistic effects by physically blocking the open ion channel of the NMDA receptor. This "open-channel blockade" is a state-dependent mechanism, meaning the antagonist can only access its binding site within the pore of the ion channel when the receptor has been activated by its co-agonists, glutamate and glycine, and the channel is in an open conformation.[6] This mechanism prevents the influx of ions, particularly Ca2+, thereby mitigating excitotoxic damage.[1]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the key quantitative parameters for this compound and ketamine from various preclinical studies. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can significantly influence the results.

ParameterThis compoundKetamineReference(s)
IC50 (NMDA Receptor Inhibition) ~5 µM0.3 - 16 µM[3][7]
Mechanism of Action Non-competitive, open-channel blockerNon-competitive, open-channel blocker[3][8]
Voltage Dependence StrongYes[1][3]
Kinetics Fast on-off blockadeFast on-off blockade[3][6]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To determine the inhibitory concentration (IC50) and mechanism of action of the antagonist on NMDA receptor-mediated currents.

Cell Preparation:

  • Primary neuronal cultures (e.g., rat cortical or hippocampal neurons) or cell lines (e.g., HEK293) stably expressing specific NMDA receptor subunits are used.[8][9]

  • Cells are cultured on glass coverslips for use in electrophysiological recordings.[9]

Recording Procedure:

  • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).

  • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of whole-cell currents.

  • The cell is voltage-clamped at a holding potential (e.g., -60 mV) to measure inward currents.

  • NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (glycine or D-serine).

  • The antagonist (this compound or ketamine) is then bath-applied at various concentrations to determine its effect on the NMDA-evoked currents.[8]

  • The percentage of inhibition at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

  • To assess voltage dependence, the holding potential is varied, and the degree of block by the antagonist is measured. An increase in block at more negative potentials is characteristic of open-channel blockers.

In Vivo Neuroprotection: Excitotoxicity Model

Objective: To evaluate the neuroprotective efficacy of the antagonist against excitotoxic neuronal damage in a living animal model.

Animal Model:

  • Rodents (rats or mice) are commonly used.

  • Excitotoxicity is induced by the intracerebral injection of an NMDA receptor agonist, such as NMDA or quinolinic acid.

Experimental Procedure:

  • Animals are anesthetized, and a guide cannula is stereotaxically implanted into a specific brain region (e.g., hippocampus or striatum).

  • Following a recovery period, the excitotoxic agent is infused through the cannula to induce a lesion.

  • The test compound (this compound or ketamine) is administered systemically (e.g., intraperitoneally) at various doses and at different time points relative to the excitotoxic insult (pre-, co-, or post-treatment).[2][10]

  • After a set period (e.g., 24-72 hours), the animals are euthanized, and their brains are processed for histological analysis.

  • The volume of the resulting lesion is quantified using staining techniques (e.g., Nissl staining or TUNEL staining for apoptosis).

  • The neuroprotective effect is determined by comparing the lesion volume in treated animals to that in vehicle-treated control animals.

Visualizing the Pathways and Processes

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine / D-Serine Glycine->NMDA_R Ca_ion Ca²⁺ NMDA_R->Ca_ion Ion Influx Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Gene_Expression Gene Expression (Synaptic Plasticity, Survival/Death) Signaling_Cascades->Gene_Expression

Caption: Simplified NMDA receptor signaling cascade upon co-agonist binding.

Experimental Workflow for NMDA Antagonist Evaluation

Antagonist_Workflow A Compound Library B Primary Screen: In Vitro Binding Assay A->B High-Throughput Screening C Secondary Screen: Functional Assay (Electrophysiology) B->C Hit Confirmation D Lead Compound Identification C->D Potency & Mechanism E In Vivo Efficacy: Neuroprotection Model D->E Efficacy Testing F Pharmacokinetic & Toxicological Studies E->F Safety & ADME G Preclinical Candidate Selection F->G Final Evaluation

Caption: A typical workflow for the screening and evaluation of novel NMDA receptor antagonists.

Logical Comparison of N20C and Ketamine

Logical_Comparison NMDA_Antagonist NMDA Receptor Antagonist Non_Competitive Non-Competitive NMDA_Antagonist->Non_Competitive Open_Channel_Blocker Open-Channel Blocker Non_Competitive->Open_Channel_Blocker N20C This compound Open_Channel_Blocker->N20C Ketamine Ketamine Open_Channel_Blocker->Ketamine Neuroprotective Neuroprotective Effects N20C->Neuroprotective Ketamine->Neuroprotective Clinical_Use Established Clinical Use Ketamine->Clinical_Use

Caption: A logical relationship diagram comparing this compound and ketamine.

Summary and Conclusion

Both this compound and ketamine are non-competitive, open-channel blockers of the NMDA receptor with demonstrated neuroprotective effects in preclinical models. Ketamine is a well-established clinical agent with a broad range of reported potencies, likely reflecting diverse experimental conditions in the literature. This compound is a research compound with a reported micromolar affinity for the NMDA receptor.

The choice between these two compounds for further research would depend on the specific scientific question. Ketamine's extensive clinical history provides a wealth of data on its effects in humans, but its pleiotropic actions on other receptor systems may complicate the interpretation of experimental results. This compound, as a more selective research tool, may be advantageous for studies focused specifically on the consequences of NMDA receptor open-channel blockade. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive assessment of their relative potencies and neuroprotective efficacies.

References

A Comparative Guide to N20C Hydrochloride and Memantine for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective properties of N20C hydrochloride and memantine, two non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is intended to assist researchers and drug development professionals in evaluating these compounds for further investigation.

Introduction

Excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key contributor to neuronal damage in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic neuronal death. Consequently, antagonists of the NMDA receptor have been a major focus of neuroprotective drug development.

This guide focuses on two such antagonists: memantine, a clinically approved drug for the treatment of moderate-to-severe Alzheimer's disease, and this compound, a research compound that has demonstrated neuroprotective potential in preclinical studies. Both compounds act as open-channel blockers of the NMDA receptor, but they exhibit distinct pharmacological profiles that may influence their therapeutic utility.

Mechanism of Action: Targeting the NMDA Receptor

Both this compound and memantine are uncompetitive antagonists of the NMDA receptor, meaning they bind within the receptor's ion channel when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine). This binding blocks the influx of calcium ions (Ca²⁺), which, in excess, triggers a cascade of intracellular events leading to neuronal damage and death.

The key difference in their mechanism lies in their binding kinetics. Memantine is characterized as a low-affinity, voltage-dependent antagonist with fast on/off rates.[1][2] This allows it to preferentially block the excessive, pathological activation of NMDA receptors associated with excitotoxicity, while having less of an effect on the normal, transient activation required for synaptic plasticity and cognitive function.[1] this compound is also a non-competitive open-channel blocker, with a reported IC₅₀ of 5 µM for the NMDA receptor-associated ion channel.[3]

Signaling Pathways

The neuroprotective effects of both compounds are primarily mediated by the modulation of the NMDA receptor signaling pathway.

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Calcineurin Calcineurin Ca_influx->Calcineurin Activates nNOS nNOS Ca_influx->nNOS Activates Xanthine_Oxidase Xanthine Oxidase Ca_influx->Xanthine_Oxidase Activates NO Nitric Oxide nNOS->NO Mitochondrial_Dysfunction Mitochondrial Dysfunction NO->Mitochondrial_Dysfunction ROS ROS Xanthine_Oxidase->ROS ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis N20C N20C Hydrochloride N20C->NMDAR Blocks Memantine Memantine Memantine->NMDAR Blocks Excitotoxicity_Assay_Workflow start Start culture Culture primary neurons in 96-well plates start->culture treatment Pre-incubate with test compound culture->treatment induce Add NMDA/Glutamate treatment->induce wash Wash and replace medium induce->wash recover Incubate for 24h wash->recover assess Assess cell viability (MTT or LDH assay) recover->assess end End assess->end MCAO_Workflow start Start anesthetize Anesthetize rat start->anesthetize mcao Induce MCAO anesthetize->mcao administer Administer test compound mcao->administer assess_neuro Assess neurological deficit administer->assess_neuro euthanize Euthanize and remove brain assess_neuro->euthanize stain TTC staining euthanize->stain measure_infarct Measure infarct volume stain->measure_infarct end End measure_infarct->end

References

Validating the Neuroprotective Effects of N20C Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N20C hydrochloride, a non-competitive NMDA receptor antagonist, against other neuroprotective agents. The objective is to offer a comprehensive resource for validating the neuroprotective potential of this compound by presenting available experimental data, outlining detailed experimental protocols for key assays, and visualizing critical biological pathways and workflows.

Introduction to this compound

This compound is a selective, non-competitive open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor. It exhibits micromolar affinity for the receptor-associated ion channel, leading to the prevention of glutamate-induced Ca²⁺ influx. This mechanism of action is central to its neuroprotective activity, as excessive calcium entry into neurons is a key event in the excitotoxic cascade that leads to neuronal damage in various neurological conditions, including ischemic stroke and neurodegenerative diseases. This compound is also noted to be brain-penetrant, a crucial characteristic for a centrally acting therapeutic agent.

Competitive Landscape: Other Neuroprotective Agents

The primary mechanism of this compound, antagonism of the NMDA receptor, places it in a class of drugs that have been extensively investigated for neuroprotection. For a robust validation of this compound's efficacy, its performance should be benchmarked against other well-characterized neuroprotective agents, particularly other NMDA receptor antagonists that have been evaluated in similar preclinical models.

Alternative Neuroprotective Agents:

  • Memantine: An uncompetitive, low-to-moderate affinity NMDA receptor antagonist. It is clinically approved for the treatment of Alzheimer's disease. Its neuroprotective effects have been demonstrated in various preclinical models of excitotoxicity and ischemic stroke.[1][2][3][4]

  • Aptiganel (CNS 1102): A non-competitive NMDA receptor ion channel blocker that showed promise in animal models of focal brain ischemia.[5] However, it failed to demonstrate efficacy in clinical trials for acute ischemic stroke.[5]

  • Eliprodil: A non-competitive NMDA receptor antagonist that selectively targets the NR2B subunit. It has shown neuroprotective effects in preclinical models of stroke and retinal excitotoxicity.[6][7][8]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and its competitors in preclinical models. Direct head-to-head comparative studies are limited; therefore, this data is compiled from separate studies to provide a comparative overview.

Table 1: In Vitro Efficacy of NMDA Receptor Antagonists

CompoundAssayCell TypeIC50Reference
This compound NMDA-induced current inhibitionCultured rat cerebellar granule neurons5 µM
Memantine NMDA-induced current inhibitionCultured rat cortical neurons1-10 µM[2]
Aptiganel (CNS 1102) NMDA-induced current inhibitionNot specifiedNot specified
Eliprodil Recovery of synaptic transmission after hypoxiaRat hippocampal slices~0.5 µM (EC50)[8]

Table 2: In Vivo Neuroprotective Efficacy of NMDA Receptor Antagonists in Stroke Models

CompoundAnimal ModelAdministration Route & DoseKey Outcome MeasureResultReference
This compound Rat model of NMDA-induced excitotoxic lesionsIntraperitoneal, 30 mg/kgReduction in lesion volumeSignificant neuroprotection
Memantine Rat model of photothrombotic strokeChronic in drinking water, 30 mg/kg/dayImproved motor controlSignificant improvement[9]
Memantine Rat model of neonatal hypoxia-ischemiaNot specifiedReduced brain damageSignificant reduction[2]
Aptiganel (CNS 1102) Rat model of middle cerebral artery occlusion (MCAO)IntravenousReduction in brain damage40-70% reduction[5]
Eliprodil Rat thromboembolic stroke modelIntravenous, 1 mg/kgReduction in total infarct volume49% reduction[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of neuroprotective effects.

Cell Viability Assay (MTT Assay)

Objective: To assess the ability of a compound to protect neuronal cells from an excitotoxic insult.

Protocol:

  • Cell Culture: Plate primary cortical or hippocampal neurons in 96-well plates and culture until mature.

  • Compound Treatment: Pre-incubate the neuronal cultures with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).

  • Excitotoxic Insult: Expose the cells to an excitotoxic agent, such as NMDA (e.g., 100 µM) or glutamate, for a defined duration (e.g., 15-30 minutes).

  • Wash and Recovery: Remove the excitotoxin-containing medium and replace it with fresh, compound-containing medium. Allow the cells to recover for 24 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated, non-insulted) cells.

Apoptosis Assay (TUNEL Assay)

Objective: To quantify the extent of apoptosis (programmed cell death) in neuronal tissue following an ischemic or excitotoxic injury.

Protocol:

  • Tissue Preparation: Following in vivo experiments (e.g., MCAO model), perfuse the animals and collect the brain tissue. Fix the tissue in 4% paraformaldehyde and embed in paraffin.

  • Sectioning: Cut thin sections (e.g., 5-10 µm) of the brain tissue and mount them on slides.

  • Permeabilization: Deparaffinize and rehydrate the tissue sections. Permeabilize the cells by incubating with proteinase K or a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

  • TUNEL Reaction: Incubate the sections with the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, which contains TdT enzyme and labeled nucleotides (e.g., BrdUTP or dUTP-fluorescein), for 1-2 hours at 37°C in a humidified chamber.

  • Detection: If using biotinylated nucleotides, incubate with a streptavidin-HRP conjugate followed by a chromogenic substrate (e.g., DAB) to visualize apoptotic cells under a light microscope. If using fluorescently labeled nucleotides, counterstain with a nuclear dye (e.g., DAPI) and visualize under a fluorescence microscope.

  • Quantification: Count the number of TUNEL-positive cells in specific brain regions (e.g., the ischemic penumbra) and express it as a percentage of the total number of cells.

Oxidative Stress Measurement (MDA Assay)

Objective: To measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, in brain tissue.

Protocol:

  • Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer (e.g., ice-cold phosphate-buffered saline with a protease inhibitor cocktail).

  • Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay) for normalization.

  • TBA Reaction: Mix the tissue homogenate with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Incubation: Heat the mixture at 90-100°C for a specified time (e.g., 30-60 minutes) to allow the reaction between MDA and TBA to form a colored product.

  • Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

  • Spectrophotometric Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Calculation: Calculate the MDA concentration using a standard curve generated with an MDA standard. Express the results as nmol of MDA per mg of protein.

Mandatory Visualizations

Signaling Pathway of this compound

N20C_Hydrochloride_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Neuroprotection Neuroprotection Ca_Channel->Neuroprotection Results in Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Causes N20C This compound N20C->Ca_Channel Blocks

Caption: Proposed signaling pathway of this compound in preventing excitotoxicity.

Experimental Workflow for Validating Neuroprotection

Neuroprotection_Validation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal Cell Culture Compound_Screening Compound Treatment (N20C & Comparators) Cell_Culture->Compound_Screening Excitotoxic_Insult Excitotoxic Insult (e.g., NMDA, Glutamate) Compound_Screening->Excitotoxic_Insult Viability_Assay Cell Viability Assay (e.g., MTT) Excitotoxic_Insult->Viability_Assay Apoptosis_Assay_vitro Apoptosis Assay (e.g., Caspase Activity) Excitotoxic_Insult->Apoptosis_Assay_vitro Data_Analysis_vitro In Vitro Data Analysis Viability_Assay->Data_Analysis_vitro Quantitative Analysis Apoptosis_Assay_vitro->Data_Analysis_vitro Quantitative Analysis Animal_Model Animal Model of Neurological Disorder (e.g., MCAO Stroke Model) Drug_Administration Drug Administration (N20C & Comparators) Animal_Model->Drug_Administration Behavioral_Tests Behavioral Assessments Drug_Administration->Behavioral_Tests Histology Histological Analysis (Infarct Volume) Drug_Administration->Histology Biochemical_Assays Biochemical Assays (TUNEL, MDA) Drug_Administration->Biochemical_Assays Data_Analysis_vivo In Vivo Data Analysis Behavioral_Tests->Data_Analysis_vivo Functional Outcome Histology->Data_Analysis_vivo Structural Outcome Biochemical_Assays->Data_Analysis_vivo Molecular Outcome Conclusion Assessment of Neuroprotective Efficacy Data_Analysis_vitro->Conclusion Data_Analysis_vivo->Conclusion

Caption: A generalized experimental workflow for validating the neuroprotective effects of a compound.

Logical Comparison of NMDA Receptor Antagonists

NMDA_Antagonist_Comparison cluster_compounds Compounds cluster_properties Key Properties for Comparison NMDA_Antagonists NMDA Receptor Antagonists N20C This compound NMDA_Antagonists->N20C Memantine Memantine NMDA_Antagonists->Memantine Aptiganel Aptiganel NMDA_Antagonists->Aptiganel Eliprodil Eliprodil NMDA_Antagonists->Eliprodil In_Vitro_Potency In Vitro Potency (IC50) N20C->In_Vitro_Potency In_Vivo_Efficacy In Vivo Efficacy (% Neuroprotection) N20C->In_Vivo_Efficacy Clinical_Translation Clinical Translation N20C->Clinical_Translation Preclinical Memantine->In_Vitro_Potency Memantine->In_Vivo_Efficacy Memantine->Clinical_Translation Clinically Approved (Alzheimer's) Aptiganel->In_Vitro_Potency Aptiganel->In_Vivo_Efficacy Aptiganel->Clinical_Translation Failed Clinical Trials (Stroke) Eliprodil->In_Vitro_Potency Eliprodil->In_Vivo_Efficacy Eliprodil->Clinical_Translation Preclinical/Early Clinical

References

A Comparative Analysis of N20C Hydrochloride and Other NMDA Receptor Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of N20C hydrochloride, a selective, non-competitive NMDA receptor antagonist, with other prominent NMDA receptor blockers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the performance, mechanism of action, and experimental data related to these compounds.

Abstract

N-methyl-D-aspartate (NMDA) receptors are critical mediators of excitatory synaptic transmission in the central nervous system and are implicated in numerous neurological disorders. Consequently, NMDA receptor antagonists are of significant interest as potential therapeutic agents. This guide focuses on the comparative analysis of this compound against other well-characterized NMDA receptor blockers, including memantine, MK-801, and ketamine. We present a summary of their potency, selectivity, and in vivo neuroprotective effects, supported by experimental data. Detailed experimental protocols and visualizations of key signaling pathways and experimental workflows are provided to facilitate further research and drug development in this area.

Comparative Performance of NMDA Receptor Blockers

The following tables summarize the quantitative data on the potency, selectivity, and in vivo efficacy of this compound in comparison to other notable NMDA receptor antagonists.

Table 1: Potency of NMDA Receptor Blockers
CompoundMechanism of ActionIC50 (µM)Reference(s)
This compound Non-competitive, open-channel blocker5.0[1]
Memantine Uncompetitive, open-channel blocker~1-2[2]
MK-801 (Dizocilpine) Uncompetitive, open-channel blockerNanomolar range[3]
Ketamine Uncompetitive, open-channel blocker~1-5[4]

Note: IC50 values can vary depending on the experimental conditions, including the specific NMDA receptor subunit composition and the electrophysiological recording parameters.

Table 2: Selectivity Profile of NMDA Receptor Blockers
CompoundSelectivity for NMDA Receptors vs. Other ReceptorsNMDA Receptor Subtype SelectivityReference(s)
This compound Selective for NMDA receptors over AMPA and kainate receptors.Subtype selectivity not extensively reported.[1]
Memantine High selectivity for NMDA receptors.Preferentially inhibits extrasynaptic NR2B-containing receptors. Shows voltage-dependent selectivity for NR2C/D over NR2A/B subtypes.[5]
MK-801 (Dizocilpine) Highly selective for NMDA receptors.High affinity for NR2A and NR2B subtypes.[6]
Ketamine Primarily targets NMDA receptors but also interacts with other receptors (e.g., opioid, dopamine).Shows some preference for NR2A and NR2B subtypes.[4][6]
Table 3: In Vivo Neuroprotective Efficacy of NMDA Receptor Blockers

| Compound | Animal Model | Effective Dose | Observed Neuroprotective Effects | Reference(s) | |---|---|---|---| | This compound | Rodent models of excitotoxicity | Not specified in readily available literature | Displays neuroprotective activity in vivo. |[7] | | Memantine | Rodent models of ischemic stroke | 20 mg/kg | Reduces infarct volume and improves neurological outcomes. |[1] | | MK-801 (Dizocilpine) | Various models of neurotoxicity | 0.1-5 mg/kg | Potent neuroprotection, but associated with psychotomimetic side effects. |[3] | | Ketamine | Models of depression and pain | 5-20 mg/kg | Rapid antidepressant effects and analgesia. |[4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the comparison of NMDA receptor blockers.

Electrophysiological Recording for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of an NMDA receptor antagonist.

Methodology:

  • Cell Preparation: Whole-cell patch-clamp recordings are performed on cultured neurons (e.g., primary hippocampal or cortical neurons) or HEK293 cells transiently expressing specific NMDA receptor subunits.

  • Recording Conditions: Cells are voltage-clamped at a holding potential of -60 mV to -70 mV. The extracellular solution contains NMDA (e.g., 100 µM) and a co-agonist such as glycine or D-serine (e.g., 10 µM) to elicit NMDA receptor-mediated currents. Tetrodotoxin (TTX) is often included to block voltage-gated sodium channels, and antagonists for AMPA and GABA receptors (e.g., CNQX and bicuculline) are used to isolate NMDA receptor currents.

  • Drug Application: The NMDA receptor antagonist is applied at increasing concentrations to the extracellular solution.

  • Data Analysis: The peak or steady-state amplitude of the NMDA receptor-mediated current is measured at each antagonist concentration. The data are then normalized to the control current (in the absence of the antagonist) and plotted against the logarithm of the antagonist concentration. The IC50 value is determined by fitting the concentration-response curve with a sigmoidal dose-response equation.

In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

Objective: To assess the neuroprotective efficacy of an NMDA receptor antagonist in a rodent model of ischemic stroke.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Surgical Procedure: Animals are anesthetized, and the middle cerebral artery (MCA) is occluded to induce focal cerebral ischemia. This can be achieved by intraluminal filament insertion or by direct coagulation of the artery.

  • Drug Administration: The NMDA receptor antagonist or vehicle is administered at a predetermined dose and time point relative to the onset of ischemia (e.g., intraperitoneally or intravenously at the time of reperfusion).

  • Neurological Assessment: Neurological deficits are assessed at various time points post-MCAO using a standardized neurological scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement: After a set survival period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.

  • Data Analysis: Neurological scores and infarct volumes are compared between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental processes.

NMDA Receptor Signaling Pathway

The following diagram illustrates the key signaling events initiated by the activation of the NMDA receptor, leading to downstream cellular responses.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening Depolarization Membrane Depolarization Mg_Block Mg2+ Block Relief Depolarization->Mg_Block Mg_Block->NMDAR Calmodulin Calmodulin Ca_Influx->Calmodulin Activation CaMKII CaMKII Calmodulin->CaMKII Activation PKC PKC Calmodulin->PKC Activation CREB CREB Phosphorylation CaMKII->CREB PKC->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection/Excitotoxicity) CREB->Gene_Expression Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., FLIPR Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Electrophysiology Electrophysiology (Patch-Clamp for IC50) Hit_ID->Electrophysiology Active Compounds Lead_Selection Lead Candidate Selection Electrophysiology->Lead_Selection Potent & Selective Compounds In_Vitro_Tox In Vitro Toxicity Assays Lead_Selection->In_Vitro_Tox In_Vivo_PK In Vivo Pharmacokinetics Lead_Selection->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., MCAO) In_Vitro_Tox->In_Vivo_Efficacy In_Vivo_PK->In_Vivo_Efficacy Preclinical_Dev Preclinical Development In_Vivo_Efficacy->Preclinical_Dev Promising Candidates

References

A Comparative Guide to N20C Hydrochloride and MK-801: Efficacy in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroprotective research, particularly in the context of excitotoxicity-mediated neuronal damage, N-methyl-D-aspartate (NMDA) receptor antagonists have been a focal point of investigation. Among these, Dizocilpine (MK-801) is a well-characterized compound, extensively studied for its potent neuroprotective effects. A lesser-known but promising alternative is N20C hydrochloride, a selective, non-competitive NMDA receptor antagonist. This guide provides a detailed comparison of the efficacy of this compound and MK-801, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these two compounds.

Mechanism of Action: Targeting the NMDA Receptor

Both this compound and MK-801 exert their neuroprotective effects by targeting the NMDA receptor, a crucial player in synaptic plasticity and, when overactivated, a key mediator of neuronal cell death. They are both classified as non-competitive, open-channel blockers. This means they do not compete with the binding of the neurotransmitter glutamate but instead bind to a site within the ion channel of the receptor, physically obstructing the influx of calcium ions (Ca²⁺). This action is use-dependent, requiring the channel to be open for the antagonist to bind.

The excessive influx of Ca²⁺ through NMDA receptors triggers a cascade of intracellular events leading to neuronal damage and death, a process known as excitotoxicity. By blocking this influx, both this compound and MK-801 can mitigate the downstream neurotoxic effects.

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Antagonist Intervention

NMDA_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Excitotoxicity Triggers N20C N20C HCl N20C->NMDA_Receptor Blocks Channel MK801 MK-801 MK801->NMDA_Receptor Blocks Channel

Caption: NMDA receptor activation by glutamate leads to calcium influx and excitotoxicity. N20C HCl and MK-801 block the ion channel, preventing this cascade.

Quantitative Comparison of Receptor Affinity and Potency

While direct comparative in vivo efficacy studies are limited, in vitro data provides a basis for comparing the potency of this compound and MK-801 at the NMDA receptor.

CompoundParameterValueSpecies/SystemReference
This compound IC₅₀5.0 µMRecombinant NMDA receptors--INVALID-LINK--
MK-801 Kᵢ37.2 nMRat brain membranes--INVALID-LINK--

Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) are measures of a drug's potency. A lower value indicates a higher potency. The available data suggests that MK-801 has a significantly higher affinity for the NMDA receptor than this compound.

Neuroprotective Efficacy: A Review of Preclinical Data

Extensive research has been conducted on the neuroprotective effects of MK-801 in various animal models of neurological disorders. Data on this compound is less abundant but points towards its potential as a neuroprotective agent.

MK-801: A Potent but Problematical Neuroprotectant

MK-801 has demonstrated robust neuroprotective effects in numerous preclinical models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases.[1][2][3]

  • Cerebral Ischemia: In models of focal cerebral ischemia in rats, MK-801 has been shown to reduce infarct volume in a dose-dependent manner.[4][5] Doses ranging from 0.5 mg/kg to 10 mg/kg have been reported to be effective.[1] The therapeutic window for MK-801 administration is relatively narrow, with the best outcomes observed when the drug is administered before or shortly after the ischemic insult.[6]

  • Side Effects: Despite its potent neuroprotective effects, the clinical development of MK-801 was halted due to significant side effects, including psychotomimetic effects (hallucinations and psychosis) and the potential for inducing neuronal vacuolization (Olney's lesions) at therapeutic doses.[7][8]

This compound: An Emerging Alternative

This compound is described as a selective and non-competitive NMDA receptor antagonist with demonstrated neuroprotective activity in vivo. --INVALID-LINK--

  • In Vitro Studies: A study on the family of N-alkylglycines, to which N20C belongs, showed that these compounds protected rat hippocampal neurons against NMDA-induced toxicity.[9]

Direct comparative studies on the in vivo neuroprotective efficacy of this compound and MK-801 are currently lacking in the scientific literature. Such studies would be crucial to definitively assess the relative therapeutic potential of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for assessing the neuroprotective effects of NMDA receptor antagonists.

In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This is a widely used model to mimic stroke in rodents.

MCAO_Workflow Start Animal Preparation (Anesthesia, Monitoring) MCAO Middle Cerebral Artery Occlusion (Intraluminal Filament) Start->MCAO Drug_Admin Drug Administration (e.g., N20C HCl or MK-801) MCAO->Drug_Admin Reperfusion Reperfusion (Filament Withdrawal) Drug_Admin->Reperfusion Neuro_Assess Neurological Assessment (e.g., mNSS) Reperfusion->Neuro_Assess Sacrifice Sacrifice and Tissue Collection Neuro_Assess->Sacrifice Analysis Infarct Volume Measurement (TTC Staining) Sacrifice->Analysis

Caption: Experimental workflow for inducing focal cerebral ischemia and assessing neuroprotective drug efficacy.

Protocol Details:

  • Animal Preparation: Adult male rats (e.g., Sprague-Dawley) are anesthetized, and physiological parameters (temperature, blood pressure) are monitored.

  • MCAO Procedure: A nylon filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Drug Administration: The test compound (this compound or MK-801) or vehicle is administered at a specific time point relative to the occlusion (e.g., pre-treatment, or post-treatment at various time points).

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.

  • Neurological Assessment: Behavioral tests, such as the modified Neurological Severity Score (mNSS), are performed at various time points post-ischemia to assess functional deficits.

  • Infarct Volume Measurement: At a predetermined endpoint (e.g., 24 or 48 hours), the animals are euthanized, and the brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

In Vitro Glutamate-Induced Ca²⁺ Influx Assay

This assay is used to determine the potency of compounds in blocking NMDA receptor-mediated calcium influx in cultured neurons.

Protocol Details:

  • Cell Culture: Primary cortical neurons are cultured on plates suitable for fluorescence imaging.

  • Dye Loading: Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound or MK-801).

  • NMDA Receptor Activation: The neurons are stimulated with glutamate and a co-agonist (e.g., glycine) to activate the NMDA receptors.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader or a fluorescence microscope.

  • Data Analysis: The IC₅₀ value is calculated by plotting the inhibition of the calcium response against the concentration of the test compound.

Summary and Future Directions

Both this compound and MK-801 are non-competitive NMDA receptor antagonists that show promise as neuroprotective agents by inhibiting excitotoxic cell death.

  • MK-801 is a high-affinity antagonist with well-documented, potent neuroprotective effects in various preclinical models. However, its clinical utility is hampered by severe side effects.

  • This compound is a lower-affinity antagonist that has also demonstrated neuroprotective properties. The currently available data is insufficient to draw a direct comparison of its in vivo efficacy against MK-801.

For researchers and drug development professionals, the key takeaway is the critical need for further investigation into the in vivo efficacy and safety profile of this compound. Direct, head-to-head comparative studies with established compounds like MK-801 in relevant animal models of neurological disease are essential to determine if this compound offers a more favorable therapeutic window, potentially providing robust neuroprotection with a reduced side-effect profile. Such studies will be instrumental in guiding the future development of this and other novel NMDA receptor antagonists for the treatment of a range of neurological disorders.

References

N20C Hydrochloride: A Comparative Guide to its Mechanism of Action as an NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of N20C hydrochloride, a selective, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The performance of this compound is objectively compared with other well-established NMDA receptor antagonists, namely MK-801, Memantine, and Ketamine, supported by available experimental data. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.

Mechanism of Action of this compound

This compound functions as a selective, non-competitive antagonist of the NMDA receptor.[1] Its primary mechanism involves acting as an open-channel blocker. This means that it binds to a site within the ion channel of the NMDA receptor when the channel is in its open state. By binding to the receptor-associated ion channel, this compound effectively prevents the influx of calcium ions (Ca2+) that is typically induced by the neurotransmitter glutamate. This action underlies its neuroprotective effects. The affinity of this compound for the NMDA receptor is in the micromolar range, and it is characterized by fast on-off blockade kinetics and strong voltage dependence.

Comparative Performance Data

To provide a clear comparison of this compound with other notable NMDA receptor antagonists, the following tables summarize key quantitative data. It is important to note that this data is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

CompoundIC50 (µM)Ki (nM)Receptor Subtype SelectivityKey Characteristics
This compound 5[1]Not widely reportedNot specified in available literatureSelective, non-competitive open-channel blocker; fast on-off kinetics; strong voltage dependence.
MK-801 (Dizocilpine) 0.01 - 0.53 - 30Non-selectiveHigh-affinity, uncompetitive, open-channel blocker; slow off-rate, leading to prolonged channel block.
Memantine 0.5 - 5200 - 1000Some preference for GluN2C/D-containing receptorsLow-affinity, uncompetitive, open-channel blocker; rapid, voltage-dependent kinetics; preferential block of excessive receptor activity.[2][3]
Ketamine 1 - 10500 - 1000Non-selectiveUncompetitive, open-channel blocker; also interacts with other receptors (e.g., opioid, dopamine).[4]

Table 1: In Vitro Pharmacological Comparison of NMDA Receptor Antagonists.

CompoundAnimal ModelEffective Dose RangeObserved Neuroprotective Effect
This compound In vivo models (details not specified in available abstracts)Not widely reportedDisplays neuroprotective activity.[1]
MK-801 (Dizocilpine) Rat model of traumatic brain injury0.5 - 10 mg/kgSignificantly inhibited degeneration and apoptosis of neurons.[5]
Memantine Animal models of neurodegenerative diseases5 - 20 mg/kgProvides neuroprotection, particularly against excitotoxicity.
Ketamine Rodent models of depression5 - 20 mg/kgAntidepressant-like effects; neuroprotective effects are also reported.

Table 2: In Vivo Neuroprotective Effects of NMDA Receptor Antagonists.

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and comparing the performance of these compounds.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

This technique is used to measure the inhibitory effect of a compound on NMDA receptor-mediated currents in individual neurons.

Objective: To determine the IC50 and characteristics of channel blockade (e.g., voltage dependency, kinetics) of an NMDA receptor antagonist.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or HEK293 cells expressing specific NMDA receptor subtypes.

  • External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 0.01 glycine, pH 7.4.

  • Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

  • NMDA and glycine (agonists).

  • Test compound (e.g., this compound) at various concentrations.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Hold the membrane potential at a negative potential (e.g., -60 mV) to allow for NMDA receptor activation.

  • Perfuse the cell with the external solution containing NMDA and glycine to elicit an inward current.

  • Once a stable baseline current is established, co-apply the test compound at a specific concentration with the agonists.

  • Record the reduction in the NMDA receptor-mediated current.

  • Wash out the compound to observe the reversibility of the block.

  • Repeat steps 4-6 for a range of compound concentrations to generate a dose-response curve.

  • Calculate the IC50 value from the dose-response curve.

  • To assess voltage dependency, repeat the experiment at different holding potentials.

Glutamate-Induced Calcium Influx Assay

This assay measures the ability of a compound to block the increase in intracellular calcium concentration triggered by glutamate, a key event in excitotoxicity.

Objective: To quantify the inhibitory effect of an NMDA receptor antagonist on glutamate-induced calcium influx.

Materials:

  • Cultured neurons or a suitable cell line expressing NMDA receptors.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

  • Glutamate and glycine.

  • Test compound (e.g., this compound).

  • Fluorescence plate reader or microscope with imaging capabilities.

Procedure:

  • Plate cells in a multi-well plate (e.g., 96-well).

  • Load the cells with a calcium indicator dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with the test compound at various concentrations for a defined period.

  • Stimulate the cells with a solution containing glutamate and glycine.

  • Measure the change in fluorescence intensity over time.

  • Calculate the inhibition of the calcium response at each concentration of the test compound.

  • Generate a dose-response curve and determine the IC50 value.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows described.

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_activation Glutamate Glutamate NMDAR NMDA Receptor Ion Channel (Closed) Glutamate->NMDAR:f0 Binds Glycine Glycine Glycine->NMDAR:f0 Binds NMDAR_Open NMDA Receptor Ion Channel (Open) NMDAR->NMDAR_Open Activation Ca2+ Ca2+ Downstream_Signaling Downstream Signaling (e.g., Excitotoxicity) Ca2+->Downstream_Signaling NMDAR_Open:f1->Ca2+ Influx N20C This compound N20C->NMDAR_Open:f1 Blocks Channel

Caption: Mechanism of this compound as an NMDA receptor open-channel blocker.

Patch_Clamp_Workflow A 1. Establish Whole-Cell Patch-Clamp Recording B 2. Apply NMDA + Glycine (Establish Baseline Current) A->B C 3. Co-apply Test Compound with Agonists B->C D 4. Record Reduction in Current C->D E 5. Washout Compound D->E F 6. Generate Dose-Response Curve & Calculate IC50 D->F E->B Repeat with different [Compound]

Caption: Workflow for whole-cell patch-clamp electrophysiology experiment.

Calcium_Influx_Workflow A 1. Plate and Culture Cells B 2. Load Cells with Calcium Indicator Dye A->B C 3. Pre-incubate with Test Compound B->C D 4. Stimulate with Glutamate + Glycine C->D E 5. Measure Fluorescence Change D->E F 6. Calculate Inhibition & IC50 E->F

Caption: Workflow for glutamate-induced calcium influx assay.

References

A Head-to-Head Comparison of N20C Hydrochloride with Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective agent N20C hydrochloride with other alternatives, supported by available experimental data. Due to the limited publicly available research specifically on this compound, this guide will focus on its known mechanism of action as a non-competitive NMDA receptor antagonist and draw comparisons with other well-studied agents in this class, as well as with neuroprotective agents acting through different mechanisms, such as GABA A receptor positive allosteric modulators.

Overview of Neuroprotective Agents

Neuroprotective agents are compounds that preserve neuronal structure and function in the face of insults like ischemia, excitotoxicity, and oxidative stress. The search for effective neuroprotective drugs is a critical area of research, particularly for conditions like stroke and neurodegenerative diseases.[1] This comparison will focus on two major classes of neuroprotective agents: NMDA receptor antagonists and GABA A receptor positive allosteric modulators.

This compound: A Non-Competitive NMDA Receptor Antagonist

This compound, chemically known as 2-((3,3-diphenylpropyl)amino)acetamide hydrochloride, is a selective, non-competitive NMDA receptor antagonist with an IC50 of 5 μM. It acts as an open-channel blocker, preventing excessive calcium influx into neurons, a key step in the excitotoxic cascade that leads to cell death. It is also reported to be brain-penetrant and exhibit neuroprotective activity in vivo.

Mechanism of Action: A Tale of Two Receptors

The primary neuroprotective mechanisms of this compound and its counterparts revolve around the modulation of two critical neurotransmitter systems: the excitatory glutamate system and the inhibitory GABA system.

NMDA Receptor Antagonism: Curbing Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Under pathological conditions such as ischemic stroke, excessive glutamate release leads to overactivation of its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[2] This triggers a massive influx of calcium ions, initiating a cascade of neurotoxic events including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal death.[2]

Non-competitive NMDA receptor antagonists like this compound bind to a site within the ion channel of the NMDA receptor, physically blocking the influx of calcium. This "use-dependent" blockade is more effective when the channel is open, which occurs during periods of excessive glutamate stimulation, making these agents theoretically more targeted to pathological conditions while sparing normal neurotransmission.[3]

NMDA_Receptor_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Excess Glutamate Release Excess Glutamate Release NMDA_Receptor NMDA Receptor Excess Glutamate Release->NMDA_Receptor Activates Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Neurotoxic_Cascade Neurotoxic Cascade (Enzyme Activation, ROS Production) Ca_Influx->Neurotoxic_Cascade Neuronal_Death Neuronal Death Neurotoxic_Cascade->Neuronal_Death This compound This compound This compound->NMDA_Receptor Blocks Channel

NMDA Receptor Antagonism by this compound.
GABA A Receptor Positive Allosteric Modulation: Enhancing Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain.[4] GABA A receptors are ligand-gated ion channels that, when activated by GABA, allow chloride ions to enter the neuron, hyperpolarizing the cell and making it less likely to fire an action potential.[4][5] Positive allosteric modulators (PAMs) of the GABA A receptor do not activate the receptor directly but bind to a different site, enhancing the effect of GABA.[5] This leads to increased chloride influx and a more profound inhibitory effect, which can counteract the excessive excitation seen in pathological states.

GABA_A_Receptor_Modulation cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal GABA_Release GABA Release GABA_A_Receptor GABA A Receptor GABA_Release->GABA_A_Receptor Binds to Cl_Influx Increased Cl- Influx GABA_A_Receptor->Cl_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection GABA_PAM GABA A Receptor PAM GABA_PAM->GABA_A_Receptor Enhances GABA effect

GABA A Receptor Positive Allosteric Modulation.

Head-to-Head Comparison of Neuroprotective Agents

The following tables summarize the characteristics and available data for this compound (and a structurally similar compound), other NMDA receptor antagonists, and GABA A receptor positive allosteric modulators.

Mechanistic and Pharmacological Comparison
FeatureThis compoundOther NMDA Receptor Antagonists (e.g., MK-801, Memantine)GABA A Receptor PAMs (e.g., Diazepam, Allopregnanolone)
Primary Target NMDA ReceptorNMDA ReceptorGABA A Receptor
Mechanism Non-competitive open-channel blockerCompetitive, non-competitive, and uncompetitive antagonistsPositive allosteric modulators
Effect on Neuron Reduces excitotoxicity by blocking Ca2+ influxReduces excitotoxicity by blocking Ca2+ influxEnhances inhibition by increasing Cl- influx
Selectivity Selective for NMDA receptorVarying selectivity for NMDA receptor subtypesVarying selectivity for GABA A receptor subunit compositions
Reported IC50 5 µMVaries (e.g., MK-801: low nanomolar)Varies widely depending on the compound
Brain Penetrance Reported to be brain-penetrantGenerally good (e.g., MK-801, Memantine)Varies (e.g., Diazepam is highly brain-penetrant)
Potential Side Effects Psychotomimetic effects, dizziness, motor impairment (common to the class)Psychotomimetic effects, memory impairment, ataxiaSedation, muscle relaxation, dependence
Preclinical Efficacy Data (Illustrative Examples)
AgentAnimal ModelEndpointResultsReference
FPL 13950 (structurally similar to N20C)Rat; Four-vessel occlusion (Global Ischemia)Protection of CA1 hippocampal neuronsSignificant protection observed after 7 and 14 days of treatment.[6]
MK-801 (NMDA Antagonist)Rat; Middle Cerebral Artery Occlusion (Focal Ischemia)Infarct volume reductionSignificant reduction in infarct volume when administered before or shortly after occlusion.[2]
Memantine (NMDA Antagonist)Rat; Focal IschemiaInfarct volume reductionModerate neuroprotective effects, with a better side-effect profile than MK-801.[3]
Diazepam (GABA A PAM)Rodent models of strokeInfarct volume reductionMixed results; some studies show neuroprotection, while others do not.
Allopregnanolone (GABA A PAM)Rodent models of strokeInfarct volume reduction and functional outcomeDemonstrated neuroprotective effects and improved functional recovery.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are generalized protocols for key experiments cited in neuroprotection research.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is widely used to mimic focal ischemic stroke in humans.

MCAO_Workflow A Anesthesia and Surgical Preparation B Exposure of Carotid Arteries A->B C Intraluminal Filament Insertion B->C D Occlusion of Middle Cerebral Artery C->D E Drug Administration (Pre- or Post-occlusion) D->E F Reperfusion (Filament Withdrawal) E->F G Neurological Assessment F->G H Histological Analysis (Infarct Volume) G->H

Workflow for MCAO model in rats.

Protocol:

  • Anesthesia: Rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • Occlusion: A nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Drug Administration: The neuroprotective agent or vehicle is administered at a predetermined time before or after the onset of ischemia.

  • Reperfusion: After a defined period of occlusion (e.g., 60-120 minutes), the filament is withdrawn to allow reperfusion.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Animals are assessed for motor and sensory deficits at various time points post-surgery.

    • Infarct Volume Measurement: After a survival period (e.g., 24-72 hours), brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures

This model simulates the ischemic conditions of stroke in a controlled cell culture environment.

Protocol:

  • Cell Culture: Primary neurons or neuronal cell lines are cultured to a desired confluency.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a specific duration (e.g., 30-90 minutes).

  • Drug Treatment: The neuroprotective agent is added to the culture medium before, during, or after the OGD period.

  • Reoxygenation: After OGD, the glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator.

  • Viability Assessment: Cell viability is assessed at a specified time after reoxygenation (e.g., 24 hours) using assays such as:

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Assay: Measures lactate dehydrogenase release from damaged cells.

    • Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.

Conclusion and Future Directions

This compound, as a non-competitive NMDA receptor antagonist, holds theoretical promise as a neuroprotective agent by targeting the well-established excitotoxicity pathway. However, a significant lack of published, peer-reviewed data on its efficacy and safety in preclinical models of neurological disorders makes a direct and robust comparison with other agents challenging.

Key Takeaways:

  • NMDA Receptor Antagonists: This class of drugs, including this compound, directly counteracts the primary mechanism of excitotoxic neuronal death. However, clinical translation has been hampered by side effects such as psychotomimetic disturbances.[2] Newer generation antagonists aim for a better therapeutic window by targeting specific receptor subtypes or having more favorable kinetics.[3]

  • GABA A Receptor PAMs: These agents offer an alternative neuroprotective strategy by enhancing inhibitory neurotransmission. Their sedative and anxiolytic properties can be beneficial in certain acute neurological conditions, but also pose limitations.

  • Need for Further Research: To accurately position this compound within the landscape of neuroprotective agents, dedicated studies are required to elucidate its efficacy in various in vitro and in vivo models, its pharmacokinetic and pharmacodynamic profile, and its safety margin. Head-to-head comparative studies with established neuroprotective agents under standardized experimental conditions are crucial to determine its relative therapeutic potential.

For researchers and drug development professionals, the exploration of novel NMDA receptor antagonists like this compound remains a valid and important endeavor. Future research should focus on generating robust preclinical data to support its potential clinical development and to clearly define its advantages over existing neuroprotective strategies.

References

A Comparative Guide to N20C Hydrochloride: Validating Specificity for NMDA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N20C hydrochloride's performance against other N-methyl-D-aspartate (NMDA) receptor antagonists. The following sections detail quantitative data on receptor binding and inhibition, comprehensive experimental methodologies, and a summary of in vivo neuroprotective effects to validate the specificity of this compound for NMDA receptors.

Data Presentation: Quantitative Comparison of NMDA Receptor Antagonists

The following tables summarize the inhibitory potency and selectivity of this compound in comparison to other well-characterized NMDA receptor antagonists. This data is crucial for evaluating the specificity of this compound.

Table 1: Inhibitory Potency at the NMDA Receptor

CompoundTypeIC50 (µM)Ki (µM)Notes
This compound Non-competitive, Open-channel blocker5-Micromolar affinity with fast on-off blockade kinetics.
Memantine Non-competitive, Open-channel blocker0.5 - 50.51Clinically used for Alzheimer's disease, exhibits voltage-dependency.
MK-801 (Dizocilpine) Non-competitive, Open-channel blocker0.03 - 0.050.0305High-affinity antagonist, but associated with significant side effects.
Ketamine Non-competitive, Open-channel blocker0.5 - 100.76Anesthetic and antidepressant with psychotomimetic side effects.
Ifenprodil Non-competitive, GluN2B-selective0.3-Selective for the GluN2B subunit, offering a more targeted approach.

Table 2: Selectivity Profile Against Other Ionotropic Glutamate Receptors

CompoundNMDA Receptor IC50 (µM)AMPA Receptor IC50 (µM)Kainate Receptor IC50 (µM)Selectivity Ratio (AMPA/NMDA)Selectivity Ratio (Kainate/NMDA)
This compound 5>100>100>20>20
CNQX 250.31.50.0120.06
GYKI 52466 >5010-20~4500.2 - 0.4~9
Topiramate -Exhibits inhibitory activityExhibits inhibitory activity--

Note: A higher selectivity ratio indicates greater specificity for the NMDA receptor.

Experimental Protocols

The following are detailed methodologies for key experiments utilized to validate the specificity of NMDA receptor antagonists like this compound.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique directly measures the inhibitory effect of a compound on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific NMDA receptor subunits).

Objective: To determine the concentration-dependent inhibition (IC50) of NMDA receptor currents by the test compound.

Methodology:

  • Cell Preparation: Primary cortical or hippocampal neurons are cultured, or HEK293 cells are transiently transfected with plasmids encoding NMDA receptor subunits (e.g., GluN1 and GluN2A).

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The cell is held at a negative membrane potential (e.g., -60 mV) to maintain the magnesium block.

  • Application of Agonists: NMDA (e.g., 100 µM) and a co-agonist, glycine (e.g., 10 µM), are applied to the cell to evoke an inward current.

  • Application of Antagonist: The test compound (e.g., this compound) is co-applied with the agonists at varying concentrations.

  • Data Analysis: The peak amplitude of the NMDA-evoked current is measured before and after the application of the antagonist. The percentage of inhibition is calculated for each concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

  • Selectivity Testing: To assess selectivity, the same protocol is repeated using agonists for AMPA (e.g., 10 µM AMPA) and kainate (e.g., 10 µM kainate) receptors.

Radioligand Binding Assays

This method assesses the ability of a compound to displace a radiolabeled ligand that specifically binds to a target receptor, thereby determining the compound's binding affinity (Ki).

Objective: To determine the binding affinity of the test compound for the NMDA receptor.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and the cell membranes containing the NMDA receptors are isolated by centrifugation.

  • Incubation: The membrane preparation is incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

  • Selectivity Testing: Similar binding assays are performed using radioligands for other receptors (e.g., [³H]AMPA for AMPA receptors) to determine the compound's selectivity.

Mandatory Visualization

The following diagrams illustrate key concepts related to NMDA receptor function and the experimental validation of this compound's specificity.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds N20C This compound N20C->NMDA_Receptor Blocks Channel Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Activates Neuroprotection Neuroprotection Signaling_Cascades->Neuroprotection Excitotoxicity Excitotoxicity Signaling_Cascades->Excitotoxicity

NMDA Receptor Signaling Pathway and N20C Blockade.

Experimental_Workflow cluster_electro Electrophysiology cluster_binding Radioligand Binding Assay e_start Cultured Neurons/ HEK293 Cells e_patch Whole-Cell Patch-Clamp e_start->e_patch e_agonist Apply NMDA + Glycine e_patch->e_agonist e_antagonist Apply N20C e_agonist->e_antagonist e_record Record Current e_antagonist->e_record e_ic50 Calculate IC50 e_record->e_ic50 validation Validate Specificity e_ic50->validation b_start Brain Tissue Homogenate b_membrane Isolate Membranes b_start->b_membrane b_incubate Incubate with [³H]MK-801 + N20C b_membrane->b_incubate b_filter Filter and Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_ki Calculate Ki b_count->b_ki b_ki->validation

Workflow for Validating NMDA Receptor Specificity.

In Vivo Performance and Neuroprotective Effects

This compound has demonstrated neuroprotective activity in vivo.[1] As a brain-penetrant compound, it has the potential to be effective in models of neurological disorders where NMDA receptor-mediated excitotoxicity plays a role.[2]

Comparative studies with other NMDA receptor antagonists highlight the importance of the kinetic properties of the blocker. While high-affinity antagonists like MK-801 show potent neuroprotection in preclinical models, they often come with a narrow therapeutic window and significant side effects. In contrast, antagonists with more moderate affinity and faster kinetics, like memantine, have shown better clinical tolerability. The fast on-off blockade kinetics of this compound suggest it may share a favorable tolerability profile, though further in vivo comparative studies are needed to fully elucidate its therapeutic potential.

In models of ischemic stroke, the timing of NMDA receptor antagonist administration is critical. Blockade of GluN2B-containing receptors has been shown to be effective when given before the ischemic insult, while activation of GluN2A-containing receptors may promote neuronal survival even when initiated after the stroke. This highlights the complexity of targeting the NMDA receptor for neuroprotection and underscores the need for compounds with specific subunit selectivity or favorable kinetic profiles.

Conclusion

The available data strongly indicate that this compound is a selective, non-competitive, open-channel blocker of the NMDA receptor with micromolar affinity. Its selectivity for the NMDA receptor over AMPA and kainate receptors is a key feature that distinguishes it from broader-spectrum glutamate receptor antagonists. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound in models of neurological disease. The unique kinetic properties of this compound may offer a favorable balance of efficacy and tolerability compared to other NMDA receptor antagonists.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for N20C Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling N20C hydrochloride in a laboratory setting. While this compound is not currently classified as a hazardous substance, it is imperative to handle it with a high degree of caution, as the toxicological properties have not been thoroughly investigated. This guidance is designed for researchers, scientists, and drug development professionals to foster a safe and compliant laboratory environment.

Personal Protective Equipment (PPE)

When handling any chemical of unknown toxicity, a comprehensive PPE strategy is crucial to minimize exposure.[1][2][3] The following PPE is recommended for all procedures involving this compound:

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required when handling this compound in solid or solution form.[4][5] A face shield should be worn in addition to goggles when there is a significant risk of splashing or aerosol generation.[2][4][5]

  • Hand Protection: Chemical-resistant gloves are mandatory.[2][5][6] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, double-gloving or using a more robust glove material is recommended. Always inspect gloves for any signs of degradation or perforation before use.[3][6]

  • Body Protection: A standard laboratory coat should be worn at all times and must be fully buttoned.[1][5] For procedures with a higher risk of contamination, a chemically resistant apron over the lab coat is advised.[2]

  • Footwear: Closed-toe and closed-heel shoes must be worn in the laboratory at all times.[4][6]

Operational Handling Plan

A systematic approach to handling this compound will further enhance safety and minimize the risk of contamination.

  • Engineering Controls: All weighing and solution preparation of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][6] Avoid eating, drinking, or applying cosmetics in the laboratory.[6][7]

  • Transport: When moving this compound within the laboratory, use a secondary container to mitigate the risk of spills.[8]

Disposal Plan

Proper disposal of chemical waste is critical for environmental protection and laboratory safety.

  • Solid Waste: Dispose of solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container designated for non-hazardous chemical waste.[9][10]

  • Liquid Waste: Aqueous solutions of this compound should be collected in a dedicated, labeled waste container. Do not pour chemical waste down the sink unless it is explicitly permitted by your institution's environmental health and safety (EHS) office.[9][10][11]

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. After rinsing, the container can be disposed of in the regular trash after defacing the label.[9][10]

  • Consult EHS: Always consult your institution's EHS guidelines for specific procedures on chemical waste disposal.[11]

Quantitative Data Summary

PropertyValue
IUPAC Name 2-[(3,3-Diphenylpropyl)amino]acetamide hydrochloride
Molecular Formula C17H20N2O.HCl
Molecular Weight 304.82 g/mol
CAS Number 1177583-87-7

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a research laboratory setting.

N20C_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review SDS and Lab-Specific SOPs B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Solid This compound B->C Proceed to Handling D Prepare Solution C->D E Perform Experiment D->E F Segregate Waste (Solid, Liquid, Sharps) E->F Conclude Experiment G Clean and Sanitize Work Area F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N20C hydrochloride
Reactant of Route 2
Reactant of Route 2
N20C hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.